5-Bromo-6-iodopyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQPGYLGRNLJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676533 | |
| Record name | 5-Bromo-6-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-35-3 | |
| Record name | 5-Bromo-6-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-6-iodopyridin-2-amine, a key intermediate in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a halogenated pyridine derivative valued in synthetic organic chemistry.[1] Its structure features an aminopyridine core with bromine and iodine substituents, providing multiple reactive sites for the construction of complex molecules.[1][2]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Amino-3-bromo-5-iodopyridine | 5-Amino-2-bromo-6-iodopyridine |
| CAS Number | 1223748-35-3[1] | 697300-73-5[3] | 915006-52-9[4][5] |
| Molecular Formula | C₅H₄BrIN₂[1] | C₅H₄BrIN₂[3] | C₅H₄BrIN₂[5] |
| Molecular Weight | 298.909 g/mol [1] | 298.91 g/mol [3] | 298.909 g/mol [5] |
| Appearance | Not specified | Yellow solid[6] | White solid[5] |
| Boiling Point | Not specified | Not specified | 362.5±42.0 °C (Predicted)[5] |
| Density | Not specified | Not specified | 2.426±0.06 g/cm³ (Predicted)[5] |
| LogP | Not specified | 1.8[3] | 2.61210[5] |
| PSA (Polar Surface Area) | Not specified | 38.9 Ų[3] | 38.91000[5] |
Reactivity and Applications in Drug Discovery
This compound and its isomers are highly versatile building blocks in the synthesis of novel therapeutic agents. The strategic positioning of bromine and iodine atoms offers orthogonal reactivity, allowing for sequential and site-selective metal-catalyzed cross-coupling reactions.[1] This feature is instrumental in creating diverse molecular scaffolds for structure-activity relationship (SAR) studies.[1]
Key applications include:
-
Kinase Inhibitors: The aminopyridine core can act as a hinge-binding scaffold in kinase inhibitors. The halogen atoms serve as handles to introduce various aromatic and heteroaromatic groups to optimize potency and selectivity. This compound has been utilized as a precursor in the design of inhibitors for targets like Nek2 (Nima-related kinase 2), a promising target in oncology.[1]
-
Heterocyclic Compound Synthesis: These intermediates are crucial for constructing complex heterocyclic compounds that are prevalent in many active pharmaceutical ingredients (APIs).[2] Pyridine derivatives are found in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.[2]
-
Accelerating Drug Development: By providing a reliable starting material for complex syntheses, these intermediates help streamline the research and development process, which is particularly critical in fields like oncology and antiviral drug development.[2] For instance, 2-amino-3-iodo-5-bromopyridine is used to synthesize tyrosine kinase inhibitors for cancer treatment.[7][8]
Experimental Protocols
While a specific protocol for this compound was not detailed in the provided results, the synthesis of the related isomer, 2-Amino-5-bromo-3-iodopyridine, is well-documented and provides a representative experimental workflow.
Synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-Aminopyridine [7][8]
This synthesis is a two-step process involving bromination followed by iodination.
Step 1: Bromination of 2-Aminopyridine to form 2-Amino-5-bromopyridine
-
Reaction Setup: Dissolve 2-aminopyridine in acetone and cool the solution to 10°C.[7][8]
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in acetone dropwise to the cooled solution over a period of 0.5 to 1 hour.[7][8]
-
Reaction: Stir the mixture for an additional 0.5 to 2 hours after the addition is complete.[7][8]
-
Work-up: Remove the acetone by evaporation under vacuum. The resulting residue can be recrystallized with 90% ethanol to yield 2-amino-5-bromopyridine as a yellow or white solid.[7][8] A yield of 95% has been reported.[7][8]
Step 2: Iodination of 2-Amino-5-bromopyridine to form 2-Amino-5-bromo-3-iodopyridine
-
Reaction Setup: Dissolve the 2-amino-5-bromopyridine intermediate in a suitable solvent.
-
Generation of Iodine: The iodinating agent is typically generated in situ. Potassium iodide (KI) and potassium iodate (KIO₃) are added to the reaction mixture under strong acidic conditions (e.g., using H₂SO₄), which produces iodine.[7]
-
Reaction: The mixture is heated, for example at 100°C for 1.5 hours, to facilitate the iodination reaction.[7] The generated iodine then reacts with the intermediate to afford the final product.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice and neutralized. The resulting precipitate is collected by filtration and can be further purified by dissolving in a solvent like ethyl acetate, washing with sodium thiosulfate solution to remove excess iodine, and then drying.[9] A yield of approximately 73.7% has been reported for this step.[7]
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from 2-Aminopyridine to 2-Amino-5-bromo-3-iodopyridine.
Caption: Synthetic pathway for 2-Amino-5-bromo-3-iodopyridine.
Spectral Data
For the related compound 2-Amino-5-bromo-3-iodopyridine , the following spectral data has been reported:
-
¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[7]
-
LCMS (ESI) m/z: Calculated for C₅H₄N₂BrI 298.8159, found 300.7000 [M+H]⁺.[7]
For the isomer 3-Bromo-5-iodopyridin-2-amine :
-
¹H NMR (300 MHz, DMSO-d6): δ 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NH₂).[6]
-
LC/MS: Molecular ion peak [M+H]⁺ as 298.9.[6]
References
- 1. This compound|CAS 1223748-35-3 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sincerechemical.com [sincerechemical.com]
- 5. Page loading... [guidechem.com]
- 6. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. ijssst.info [ijssst.info]
- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
Proposed Synthesis of 5-Bromo-6-iodopyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 5-Bromo-6-iodopyridin-2-amine, a halogenated pyridine derivative of interest for pharmaceutical and materials science research. Due to the absence of a publicly available, direct synthesis protocol for this specific isomer, this document provides a comprehensive, proposed two-step synthesis. The strategy involves the initial synthesis of the key intermediate, 2-amino-6-iodopyridine, followed by a regioselective bromination at the C5 position. This guide furnishes detailed, albeit partially hypothetical, experimental protocols, summarizes quantitative data from related syntheses, and includes visualizations of the proposed chemical pathways and workflows to aid researchers in the practical execution of this synthesis.
Introduction
Halogenated pyridines are crucial building blocks in the synthesis of a wide array of functional molecules, including agrochemicals, pharmaceuticals, and advanced materials. The specific substitution pattern of halogens on the pyridine ring significantly influences the molecule's chemical reactivity and biological activity. This compound is a trifunctionalized pyridine with potential applications as a versatile intermediate in cross-coupling reactions and as a scaffold for novel drug candidates. This document aims to provide a practical guide for its synthesis, based on established methodologies for structurally related compounds.
Proposed Synthetic Pathway
The proposed synthesis of this compound proceeds via a two-step sequence, starting from the synthesis of 2-amino-6-iodopyridine, followed by selective bromination.
Figure 1: Proposed two-step synthesis pathway for this compound.
The key challenge in this synthesis is achieving the desired regioselectivity in the final bromination step. The 2-amino group is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. The 6-iodo group is deactivating but also directs to the 3- and 5-positions. Therefore, careful control of reaction conditions is crucial to favor substitution at the C5 position.
Experimental Protocols
Step 1: Synthesis of 2-amino-6-iodopyridine
This protocol is adapted from a previously reported method.[1]
Materials:
-
1,3-dicyanopropanol-2
-
Anhydrous ether
-
Dry hydrogen iodide gas
-
Saturated sodium hydrogen carbonate solution
-
Ether-petrol ether mixture for recrystallization
Procedure:
-
To a solution of 1,3-dicyanopropanol-2 (1 part by weight) in anhydrous ether (30 parts by volume), bubble dry hydrogen iodide gas for 1 hour until the ethereal solution is saturated.
-
Stopper the reaction flask and allow it to stand overnight at room temperature.
-
Pour the contents of the flask into a saturated solution of sodium hydrogen carbonate (50 parts by volume).
-
Collect the resulting crystalline precipitate by filtration and wash it with water.
-
The crude product is then recrystallized from an ether-petrol ether mixture to yield analytically pure 2-amino-6-iodopyridine.[1]
Quantitative Data for Synthesis of 2-amino-6-iodopyridine:
| Parameter | Value | Reference |
| Melting Point | 109-110 °C | [1] |
| Yield | Not explicitly stated | [1] |
Step 2: Proposed Synthesis of this compound
This is a proposed protocol based on standard bromination methods for aminopyridines. Optimization of reaction conditions may be necessary.
Materials:
-
2-amino-6-iodopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent like DMF or THF)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-amino-6-iodopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a related isomer, 2-amino-5-bromo-3-iodopyridine, which may serve as a benchmark for the proposed synthesis.
Table 1: Summary of Quantitative Data for the Synthesis of 2-amino-5-bromo-3-iodopyridine
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| Bromination | 2-aminopyridine | NBS | Acetone | 10 °C | 0.5 h | 95.0% | 97.0% | [2] |
| Iodination | 2-amino-5-bromopyridine | KI, KIO₃, H₂SO₄ | Water | 100 °C | 1.5 h | 73.7% | 98.5% | [2] |
Visualizations
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
Figure 2: Proposed experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a plausible and detailed synthetic strategy for the preparation of this compound. While the final bromination step is proposed and may require optimization, the presented protocols for the synthesis of the key intermediate and the proposed final step are based on well-established chemical principles and analogous reactions reported in the scientific literature. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling them to access this promising chemical entity. Standard laboratory safety precautions should be followed during all experimental procedures.
References
The Strategic Role of 5-Bromo-6-iodopyridin-2-amine (CAS 1223748-35-3) in the Development of Potent Nek2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-iodopyridin-2-amine, identified by CAS number 1223748-35-3, is a halogenated aminopyridine derivative that has emerged as a critical building block in the field of medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of targeted therapies, particularly potent and selective inhibitors of NIMA-related kinase 2 (Nek2). This technical guide provides an in-depth characterization of this compound, detailing its application in the synthesis of Nek2 inhibitors, the associated experimental protocols, and the biological context of its target.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 1223748-35-3 |
| Molecular Formula | C₅H₄BrIN₂ |
| Molecular Weight | 298.91 g/mol |
| Appearance | Solid |
| Storage | Keep in dark place, inert atmosphere, 2-8°C[1] |
Role in Kinase Inhibitor Synthesis
This compound serves as a key scaffold in the development of kinase inhibitors. The aminopyridine core is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors. The bromine and iodine substituents on the pyridine ring offer orthogonal reactivity, enabling selective and sequential functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold, a critical aspect of structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity.[1]
Specifically, this compound is instrumental in the synthesis of inhibitors targeting Nek2, a serine/threonine kinase that plays a pivotal role in cell cycle regulation.
The Target: Nek2 Kinase and its Signaling Pathway
Nek2 is a crucial regulator of centrosome separation and bipolar spindle formation during mitosis. Its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development. The kinase's activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.
The following diagram illustrates a simplified overview of the Nek2 signaling pathway and its role in mitosis.
Caption: Simplified Nek2 signaling pathway in mitosis.
Experimental Protocols
The following diagram outlines the general experimental workflow for the synthesis of aminopyridine-based Nek2 inhibitors.
Caption: General workflow for Nek2 inhibitor synthesis.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from the synthesis of related aminopyridine Nek2 inhibitors and is applicable for the coupling of an aryl/heteroaryl boronic acid or ester to the 6-position of this compound.
Materials:
-
This compound
-
Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., a mixture of DMF/water or DME/water)
Procedure:
-
To a microwave vial or a round-bottom flask, add this compound, the aryl/heteroaryl boronic acid or ester, the base, and the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
If using a microwave reactor, heat the reaction mixture to 110-135°C for a specified time (typically 15-60 minutes), monitoring the reaction progress by TLC or LC-MS. If using conventional heating, reflux the mixture until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data
The following table presents representative biological data for a potent aminopyridine-based Nek2 inhibitor synthesized from a regioisomeric starting material. This data illustrates the level of potency that can be achieved using this chemical scaffold.
| Compound ID | Target Kinase | IC₅₀ (μM) |
| (R)-21 | Nek2 | Data not available in searched results |
| rac-17j | Nek2 | Data not available in searched results |
| Aminopyridine 17a | Nek2 | 0.12 |
| Aminopyridine 17b | Nek2 | 0.21 |
Note: The IC₅₀ values are for compounds synthesized from the regioisomer 5-bromo-3-iodopyridin-2-amine, as reported by Rowan et al. (2012). These values are presented to demonstrate the potential of the aminopyridine scaffold for potent Nek2 inhibition.
Conclusion
This compound is a high-value synthetic intermediate in medicinal chemistry, offering a versatile platform for the development of potent and selective kinase inhibitors. Its application in the synthesis of Nek2 inhibitors highlights its importance in the pursuit of novel anticancer therapeutics. The strategic positioning of the amino, bromo, and iodo groups on the pyridine core provides medicinal chemists with the tools to systematically optimize drug candidates for enhanced biological activity and improved pharmacokinetic properties. The experimental methodologies outlined in this guide, particularly the robust Suzuki-Miyaura coupling, enable the efficient construction of diverse libraries of compounds for SAR studies, accelerating the discovery of new and effective treatments for diseases driven by aberrant kinase activity.
References
Stability and Storage of 5-Bromo-6-iodopyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 5-Bromo-6-iodopyridin-2-amine (CAS Number: 1223748-35-3). Due to the limited availability of specific stability data for this compound, this guide amalgamates information from suppliers of the target compound and data on structurally related aminopyridines to offer best-practice recommendations for its handling, storage, and stability assessment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 1223748-35-3 | Sigma-Aldrich, BLD Pharm |
| Molecular Formula | C₅H₄BrIN₂ | Sigma-Aldrich |
| Molecular Weight | 298.91 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥95% | AK Scientific, Inc.[1] |
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound. Based on supplier recommendations, the optimal storage conditions are outlined in Table 2.
| Parameter | Recommendation | Rationale and Details |
| Temperature | 2-8°C | Refrigeration is recommended to minimize the rate of potential degradation reactions.[2] |
| Atmosphere | Inert Atmosphere | Storage under an inert gas such as argon or nitrogen is advised to prevent oxidative degradation. |
| Light | Keep in a dark place | The compound may be sensitive to light, which can catalyze degradation. Use of amber vials or storage in a light-blocking container is essential.[2] |
| Container | Tightly sealed container | A tightly sealed container prevents exposure to moisture and atmospheric contaminants. |
Stability Profile and Potential Degradation Pathways
While specific degradation studies for this compound are not publicly available, the chemical structure suggests potential degradation pathways common to halogenated pyridines and aromatic amines.
Potential Degradation Pathways:
-
Hydrolysis: The amine group and the carbon-halogen bonds may be susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Oxidation: The aromatic amine functionality is prone to oxidation, which can be accelerated by exposure to air and light, potentially leading to colored impurities.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including dehalogenation or polymerization.
The logical relationship for considering the stability of this compound is illustrated in the following diagram.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
The workflow for a forced degradation study is depicted below.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Proposed HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of the compound (a common starting point for similar compounds is ~254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Handling and Safety Precautions
Due to the presence of bromine and iodine, and the general reactivity of aminopyridines, appropriate safety measures are essential during handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Spill Response: In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent and collect it in a sealed container for proper disposal.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
While specific stability data for this compound is not extensively documented, by adhering to the storage conditions recommended by suppliers and understanding the potential degradation pathways of similar compounds, researchers can ensure the integrity of the material. For critical applications, it is highly recommended to perform in-house stability studies using a validated stability-indicating analytical method to establish a definitive shelf-life and identify any potential degradation products under specific storage and experimental conditions.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of 5-Bromo-6-iodopyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related structural analogs and computational predictions to offer a comprehensive analytical profile. The methodologies and spectral interpretations presented herein serve as a practical framework for the characterization of this and similar compounds.
Molecular Structure and Properties
This compound possesses a pyridine core substituted with three key functional groups: a bromine atom at the 5-position, an iodine atom at the 6-position, and an amino group at the 2-position. This substitution pattern results in a unique electronic and steric environment that influences its chemical reactivity and intermolecular interactions.
Table 1: General Molecular Properties
| Property | Value | Source |
| CAS Number | 1223748-35-3 | [1] |
| Molecular Formula | C₅H₄BrIN₂ | [2] |
| Molecular Weight | 298.909 g/mol | [2] |
| Predicted LogP | 2.61210 | [2] |
| Predicted Boiling Point | 362.5 ± 42.0 °C | [2] |
| Predicted Density | 2.426 ± 0.06 g/cm³ | [2] |
Spectroscopic Data (Exemplary Data from Isomers)
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen and amino substituents.
Table 2: ¹H NMR Data for Isomeric Aminobromoiodopyridines
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
| 2-Amino-5-bromo-3-iodopyridine | CDCl₃ | 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H) | Pyridine-H, Pyridine-H, -NH₂ | [3] |
| 3-Bromo-5-iodopyridin-2-amine | DMSO-d₆ | 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H) | Pyridine-H, Pyridine-H, -NH₂ | [4] |
For this compound, one would expect two distinct signals in the aromatic region for the two pyridine protons, with their chemical shifts and coupling constants being characteristic of their relative positions to the substituents. The amino protons would likely appear as a broad singlet.
2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution of bromine and iodine.
Table 3: Mass Spectrometry Data for an Isomer
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Reference |
| 3-Bromo-5-iodopyridin-2-amine | LC/MS | 298.9 | [4] |
A high-resolution mass spectrum of this compound would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).
2.3. Infrared (IR) Spectroscopy
IR spectroscopy can identify the characteristic functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Notes | Reference |
| N-H (Amino) | Stretch | 3400-3250 (two bands for primary amine) | Weaker and sharper than O-H stretches. | [5][6] |
| N-H (Amino) | Bend | 1650-1580 | Characteristic for primary amines. | [5][7] |
| C-N (Aromatic Amine) | Stretch | 1335-1250 | Strong band. | [5][7] |
| C-Br | Stretch | 680-515 | ||
| C-I | Stretch | 600-500 |
Experimental Protocols
The following section outlines generalized experimental protocols for the synthesis and characterization of halogenated aminopyridines, which can be adapted for this compound.
3.1. Synthesis
A common synthetic route involves the sequential halogenation of an aminopyridine precursor. For instance, the synthesis of 2-Amino-5-bromo-3-iodopyridine starts from 2-aminopyridine, which is first brominated with N-bromosuccinimide (NBS) and then iodinated using a mixture of potassium iodate (KIO₃) and potassium iodide (KI).[3][8]
3.2. Purification
Purification of the crude product is typically achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[4]
3.3. Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[3][4]
-
Mass Spectrometry: Low and high-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
IR Spectroscopy: IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.
Molecular Conformation and Computational Modeling
The conformation of this compound is determined by the interplay of steric and electronic effects of the substituents. The bulky iodine and bromine atoms adjacent to each other and to the amino group will likely influence the planarity of the molecule and the orientation of the amino group.
Computational modeling using Density Functional Theory (DFT) can provide valuable insights into the preferred conformation, bond lengths, bond angles, and electronic properties of the molecule.
Diagram 1: General Workflow for Molecular Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
Potential Applications in Drug Discovery
Halogenated pyridines are prevalent scaffolds in medicinal chemistry due to their ability to form halogen bonds and other key interactions with biological targets. The specific substitution pattern of this compound makes it a potential building block for the synthesis of kinase inhibitors or other therapeutic agents.
Diagram 2: Hypothetical Role in a Kinase Signaling Pathway
Caption: A conceptual diagram illustrating the potential inhibitory action of a derivative in a signaling pathway.
References
- 1. 1223748-35-3|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ijssst.info [ijssst.info]
- 4. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wikieducator.org [wikieducator.org]
- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
The Strategic Application of 5-Bromo-6-iodopyridin-2-amine in Medicinal Chemistry: A Technical Guide
For Immediate Release
This technical guide explores the significant potential of 5-Bromo-6-iodopyridin-2-amine and its structural isomers as pivotal building blocks in the discovery and development of novel therapeutic agents. The unique arrangement of reactive halogen atoms on the aminopyridine core provides medicinal chemists with a versatile scaffold for the synthesis of complex molecules, particularly potent and selective kinase inhibitors.
Core Concepts: The Versatility of Dihalogenated Aminopyridines
This compound and its isomers, such as 5-bromo-3-iodopyridin-2-amine, are highly valued intermediates in medicinal chemistry. The differential reactivity of the bromine and iodine substituents allows for site-selective modifications through sequential, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This "orthogonal" reactivity is instrumental in systematically exploring the chemical space around the aminopyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The 2-amino group often serves as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP in many kinase inhibitors.
Application Focus: Development of Nek2 Kinase Inhibitors
A prime application of dihalogenated aminopyridines is in the synthesis of inhibitors for NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a critical role in the regulation of centrosome separation and spindle pole organization during mitosis.[1] Dysregulation of Nek2 is implicated in various cancers, making it a compelling target for oncology drug discovery. The aminopyridine scaffold has been successfully utilized to develop potent and selective Nek2 inhibitors.[2]
Quantitative Data: Nek2 Inhibition
The following table summarizes the in vitro inhibitory activity of representative aminopyridine-based Nek2 inhibitors synthesized using a dihalogenated aminopyridine scaffold.
| Compound ID | Structure | Nek2 IC50 (μM) |
| 17a | 3-(4-(4-((dimethylamino)methyl)phenyl)-2-aminopyridin-5-yl)phenol | 0.12 |
| 17b | 3-(3-(4-((dimethylamino)methyl)phenyl)-2-aminopyridin-5-yl)phenol | 0.21 |
Data sourced from Hoelder et al., J. Med. Chem. 2012, 55, 8, 3770–3781.[1]
Experimental Protocols
The following is a representative protocol for the synthesis of aminopyridine-based Nek2 inhibitors, adapted from the literature, showcasing the utility of a dihalogenated aminopyridine intermediate.[1]
Synthesis of Bromopyridine Intermediates (General Procedure)
A mixture of a boronic ester (1.0 eq), 5-bromo-3-iodopyridin-2-amine (1.2 eq), sodium bicarbonate (2.0 eq), and Pd(dppf)Cl2·DCM (0.1 eq) in a 4:1 mixture of DMF and water is subjected to microwave irradiation at 100 °C for 30 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired bromopyridine intermediate.
Suzuki-Miyaura Coupling for Final Product Synthesis (General Procedure)
To a solution of the bromopyridine intermediate (1.0 eq) in a 4:1 mixture of DMF and water is added the corresponding boronic acid or ester (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq). The mixture is heated under microwave irradiation at 110-135 °C for 30-60 minutes. Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final compound is purified by preparative HPLC.
Visualizations: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams visualize the experimental workflow, the targeted signaling pathway, and the logical relationship of the key components.
Caption: Synthetic workflow for aminopyridine-based Nek2 inhibitors.
Caption: Role of Nek2 in mitotic progression and its inhibition.
Caption: Relationship between the chemical tool and its application.
References
- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: structure-activity relationship, structural biology, and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-6-iodopyridin-2-amine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-iodopyridin-2-amine is a halogenated pyridine derivative that has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring both a bromine and an iodine atom on the pyridine ring, allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of complex drug molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a focus on its application in the development of Nima-related kinase 2 (Nek2) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers in their drug discovery endeavors.
Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry
Halogenated heterocyclic compounds, particularly pyridines, are a cornerstone of modern drug discovery. The introduction of halogen atoms into a pyridine scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The distinct reactivities of different halogens, such as bromine and iodine, enable chemists to perform regioselective cross-coupling reactions, facilitating the construction of diverse and complex molecular architectures.
This compound (CAS Number: 1223748-35-3) is a prime example of such a versatile synthetic intermediate. The presence of both bromine and iodine allows for orthogonal synthetic strategies, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. This has positioned this compound as a key precursor in the synthesis of potent and selective kinase inhibitors.[1]
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in the table below. While detailed experimental characterization data for this specific isomer is not widely published, the table includes predicted values and information for structurally similar compounds to provide a useful reference for researchers.
| Property | Value | Source |
| CAS Number | 1223748-35-3 | [2] |
| Molecular Formula | C₅H₄BrIN₂ | |
| Molecular Weight | 298.91 g/mol | |
| Appearance | Solid (predicted) | |
| Purity | 95+% | [2] |
Note: Further experimental validation of these properties is recommended.
Synthesis and Discovery: A Focus on Regioselectivity
The precise history of the initial discovery of this compound is not extensively documented in publicly available literature. However, its emergence is intrinsically linked to the broader exploration of halogenated aminopyridines as versatile scaffolds in drug discovery. The synthesis of polysubstituted pyridines, especially with a specific regiochemistry, presents a significant synthetic challenge.
A plausible synthetic pathway is outlined below. This pathway is a hypothetical representation based on known organic chemistry principles and may require optimization.
Caption: A potential synthetic workflow for this compound.
General Experimental Considerations for Halogenation of Aminopyridines
The following provides a generalized experimental protocol for the two key steps in the proposed synthesis. Researchers should note that optimization of reaction conditions, including solvent, temperature, and stoichiometry, will be necessary to achieve the desired product with good yield and purity.
Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine
This step is well-documented in the literature. A common method involves the use of N-Bromosuccinimide (NBS) as a brominating agent.
-
Materials: 2-Aminopyridine, N-Bromosuccinimide (NBS), Dichloromethane or Chloroform.
-
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent (e.g., dichloromethane).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NBS in the same solvent to the cooled 2-aminopyridine solution with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Iodination of 2-Amino-5-bromopyridine to this compound
This step is more challenging due to the directing effects of the amino and bromo substituents. The use of a suitable iodinating agent and careful control of reaction conditions are crucial to achieve iodination at the C6 position. N-Iodosuccinimide (NIS) is a potential reagent for this transformation.
-
Materials: 2-Amino-5-bromopyridine, N-Iodosuccinimide (NIS), suitable aprotic solvent (e.g., Acetonitrile, Dichloromethane).
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine in the chosen solvent.
-
Add NIS to the solution. The stoichiometry may need to be optimized.
-
The reaction may require heating or the use of a catalyst to promote iodination at the sterically hindered C6 position.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction mixture similarly to the bromination step.
-
Purification of the final product will likely require column chromatography to separate it from unreacted starting material and any potential isomers.
-
Application in Drug Discovery: Targeting the Nek2 Kinase
This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors of Nima-related kinase 2 (Nek2).[1] Nek2 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, specifically in centrosome separation and the formation of the mitotic spindle. Overexpression of Nek2 has been implicated in various cancers, making it an attractive target for anticancer drug development.
The general workflow for utilizing this compound in the synthesis of Nek2 inhibitors typically involves a Suzuki cross-coupling reaction.
Caption: General workflow for the synthesis of Nek2 inhibitors.
The Nek2 Signaling Pathway
Nek2 is a key regulator of mitotic events. Its activity is tightly controlled throughout the cell cycle. The pathway diagram below illustrates the central role of Nek2 in centrosome separation and its interaction with other cell cycle regulators.
Caption: A simplified diagram of the Nek2 signaling pathway in centrosome separation.
Inhibition of Nek2 by small molecules, synthesized using intermediates like this compound, can disrupt this pathway, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
Conclusion and Future Outlook
This compound stands as a testament to the power of halogenated heterocycles in modern drug discovery. While its own discovery and detailed synthesis are not as yet broadly disseminated, its utility as a key intermediate in the development of targeted therapies, particularly Nek2 inhibitors, is clear. The orthogonal reactivity of its bromine and iodine substituents provides a flexible platform for the synthesis of complex and diverse molecular scaffolds.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this compound and other similarly substituted pyridines. Furthermore, the continued exploration of Nek2 as a therapeutic target will undoubtedly lead to the design and synthesis of new generations of inhibitors, many of which may trace their origins back to this versatile chemical building block. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their pursuit of novel therapeutics.
References
Navigating the Safety Profile of 5-Bromo-6-iodopyridin-2-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the safety and handling protocols for 5-Bromo-6-iodopyridin-2-amine (CAS No. 1223748-35-3), a halogenated pyridine derivative integral to advancements in medicinal chemistry and drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available safety data for structurally similar compounds to establish best practices for handling, storage, and emergency procedures.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this publication. The following safety and handling information is extrapolated from data on isomeric and analogous compounds, including 5-Amino-2-bromo-6-iodopyridine and other brominated/iodinated pyridines. These guidelines should be implemented with the understanding that they represent a precautionary approach in the absence of compound-specific data.
Compound Identification and Properties
| Property | Data | Reference |
| Chemical Name | 6-bromo-2-iodopyridin-3-amine | [2] |
| Synonyms | 5-Amino-2-bromo-6-iodo pyridine | [2] |
| CAS Number | 915006-52-9 | [2] |
| Molecular Formula | C₅H₄BrIN₂ | [2] |
| Molecular Weight | 298.91 g/mol | [2] |
| Physical State | Solid (inferred) | |
| Storage Temperature | 4°C, protect from light | [3] |
Hazard Identification and Classification
Based on data from related compounds, this compound should be handled as a substance with the potential for the following hazards:
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[4][5] | P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Harmful to aquatic life with long lasting effects.[5] | P273: Avoid release to the environment.[5] |
GHS Pictograms (Inferred):
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[7]
-
Skin Protection: Wear impervious, flame-resistant clothing and gloves.[7] Inspect gloves for integrity before use.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[7]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid the formation of dust and aerosols.[4][7] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Accidental Release Measures
-
Personal Precautions: Avoid dust formation.[7] Use personal protective equipment.[4] Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: The nature of decomposition products is not fully known but may include toxic fumes.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][7]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: No specific data available; avoid dust formation and exposure to incompatible materials.
-
Incompatible Materials: No specific data available; likely incompatible with strong oxidizing agents.
-
Hazardous Decomposition Products: The nature of hazardous decomposition products is not known.[4]
Toxicological and Ecological Information
-
Toxicological Information: No specific toxicological data (oral, inhalation, dermal) is available for this compound.[7] However, related compounds are classified as harmful if swallowed.[4][5]
-
Ecological Information: No specific ecological data is available.[7] Related compounds are considered harmful to aquatic life with long-lasting effects.[5] Avoid release to the environment.[5]
This guide is intended to promote a culture of safety in the research and development environment. All personnel handling this compound or related compounds must be thoroughly trained in chemical safety and have access to the appropriate personal protective equipment and emergency facilities. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. This compound|CAS 1223748-35-3 [benchchem.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling of 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-iodopyridin-2-amine is a versatile synthetic intermediate possessing two distinct halogen atoms, enabling sequential and site-selective functionalization through cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. The C-I bond, being weaker and more susceptible to oxidative addition to a palladium(0) catalyst, allows for selective Suzuki-Miyaura coupling at the 6-position under carefully controlled conditions. This leaves the C-Br bond at the 5-position intact for subsequent transformations, providing a powerful strategy for the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.
This document provides detailed protocols and application notes for the selective Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for analogous dihalogenated pyridines.
Principle of Selectivity
The selective Suzuki-Miyaura coupling on this compound is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more reactive towards the initial oxidative addition step in the palladium catalytic cycle. By employing appropriate reaction conditions, such as the choice of catalyst, base, and temperature, the palladium catalyst can selectively insert into the C-I bond, facilitating coupling at the 6-position while preserving the 5-bromo substituent.
Data Presentation
The following tables summarize representative reagents, reaction conditions, and expected yields for the selective Suzuki coupling at the 6-position of this compound. The data is extrapolated from analogous reactions reported in the scientific literature for structurally similar dihalogenated pyridines.[1]
Table 1: Reagents for Selective Suzuki Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.[1] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective choices.[1] |
| Solvent | Reaction Medium | - | A degassed mixture of an organic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/H₂O).[1] |
Table 2: Representative Reaction Conditions and Expected Outcomes for the Synthesis of 5-Bromo-6-arylpyridin-2-amine
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/ H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/ H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/ H₂O (4:1) | 85 | 6-14 | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Procedure for Selective Suzuki Coupling at the C-6 Position
This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Seal the flask with a rubber septum or screw cap.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-6-arylpyridin-2-amine.
Mandatory Visualizations
Caption: Catalytic cycle for the selective Suzuki coupling.
Caption: Experimental workflow for selective Suzuki coupling.
References
Application Notes and Protocols for the Selective Sonogashira Coupling of 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The substrate, 5-Bromo-6-iodopyridin-2-amine, presents an excellent scaffold for selective functionalization due to the differential reactivity of the carbon-iodine and carbon-bromine bonds. The greater reactivity of the C-I bond allows for a selective Sonogashira coupling at the 6-position, leaving the C-Br bond intact for subsequent transformations. This application note provides detailed protocols and reaction conditions for the selective Sonogashira coupling of this compound with terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper intermediates. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2][3] Due to the higher reactivity of aryl iodides compared to aryl bromides in the oxidative addition step, selective coupling at the iodine-bearing position can be achieved under mild reaction conditions.[2][3]
Data Presentation: Representative Sonogashira Coupling Conditions for Halogenated Pyridines
The following table summarizes typical conditions for the Sonogashira coupling of various halogenated pyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodopyridine | Phenylacetylene | [Pd(C3H5)Cl]2/Tedicyp (0.001) | CuI (5) | K2CO3 | DMF | 100 | 20 | >95 | [4] |
| 2 | 2-Bromopyridine | Phenylacetylene | [Pd(C3H5)Cl]2/Tedicyp (0.01) | CuI (5) | K2CO3 | DMF | 100 | 20 | >95 | [4] |
| 3 | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh3)4 (15) | CuI (30) | Et3N | THF/Et3N | Room Temp. | 16 | Low (25) | [5] |
| 4 | 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2 (2.5) | CuI (5) | Et3N | DMF | 100 | 3 | up to 96 | |
| 5 | Aryl Iodide | Terminal Alkyne | Pd(PPh3)2Cl2 (5) | CuI (2.5) | Diisopropylamine | THF | Room Temp. | 3 | 89 | [2] |
Experimental Protocols
General Procedure for the Selective Sonogashira Coupling of this compound
This protocol is designed for a selective reaction at the 6-iodo position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add PdCl2(PPh3)2 (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-5-bromopyridin-2-amine.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the selective Sonogashira coupling.
Sonogashira Catalytic Cycle
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalysed C–H alkynylation of benzophospholes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides with a broad substrate scope and excellent functional group tolerance. 5-Bromo-6-iodopyridin-2-amine is a valuable heterocyclic building block in drug discovery, featuring two distinct halogen atoms that allow for sequential, site-selective functionalization. The differential reactivity of the C-I and C-Br bonds (generally C-I > C-Br in palladium-catalyzed couplings) permits the selective amination at the 6-position, leaving the bromine atom available for subsequent transformations.[3] These application notes provide detailed protocols and reaction parameters for the selective Buchwald-Hartwig amination of this compound.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination of this compound is initiated by the oxidative addition of the more reactive C-I bond to a Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The final step is reductive elimination, which yields the desired 6-amino-5-bromopyridin-2-amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[1][2]
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative reaction conditions and yields for the selective Buchwald-Hartwig amination of this compound at the C-6 position with various primary and secondary amines. These conditions can serve as a starting point for optimization.
| Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 80-90 |
| Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 75-85 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS (1.5) | THF | 80 | 12 | 80-90 |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 16 | 78-88 |
Note: Yields are based on literature for similar substrates and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound.
Protocol 1: Amination with Anilines
This protocol is suitable for the coupling of anilines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add the aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination with Aliphatic Amines
This protocol is adapted for the coupling of primary and secondary aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (e.g., cyclohexylamine) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the aliphatic amine via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Logical Relationship of Reagent Selection
Caption: Reagent selection for selective amination.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inert Atmosphere: Ensure the reaction is set up under strictly anhydrous and oxygen-free conditions. Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Use freshly opened or purified anhydrous solvents and ensure the base is not hydrated.
-
Catalyst/Ligand: Increase catalyst loading or screen different ligands. For electron-deficient pyridines, bulky, electron-rich ligands like XPhos or RuPhos are often effective.
-
-
Formation of Side Products:
-
Diamination: If amination at the C-5 (bromo) position is observed, consider using a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOtBu), a lower reaction temperature, or a shorter reaction time.
-
Hydrodehalogenation: This side reaction can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
-
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and selective method for the synthesis of N⁶-substituted-5-bromopyridin-2,6-diamines, which are valuable intermediates in drug discovery. The protocols and data provided herein serve as a robust starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is crucial for achieving high yields and purity for specific amine coupling partners.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The di-halogenated compound, 5-Bromo-6-iodopyridin-2-amine, serves as a highly versatile and strategic starting material for the synthesis of novel kinase inhibitors. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.
The C-I bond is significantly more reactive than the C-Br bond, enabling selective, sequential functionalization of the pyridine ring. This allows for the precise and controlled introduction of diverse chemical moieties at two different positions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. Typically, an aryl, heteroaryl, or alkynyl group can first be introduced at the C6-position via coupling at the iodo-substituent. The remaining bromo-substituent at the C5-position can then be used as a handle for a subsequent coupling reaction to introduce a second point of diversity. This stepwise approach is fundamental to building complex molecular architectures required for potent and selective kinase inhibition.
This document provides detailed protocols for key synthetic transformations using this compound and for the subsequent evaluation of the synthesized compounds in biochemical assays.
Synthetic Workflow and Key Reactions
The synthesis of kinase inhibitors from this compound typically follows a sequential cross-coupling strategy. The workflow below illustrates the site-selective functionalization, first at the more reactive C6-iodo position, followed by a second coupling at the C5-bromo position.
Caption: General workflow for synthesizing kinase inhibitors.
Data Presentation
The following tables should be used to document experimental results.
Table 1: Summary of Cross-Coupling Reaction Conditions and Yields
| Entry | Starting Material | Coupling Partner (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Arylboronic Acid (1.1) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 6-Aryl-5-bromopyridin-2-amine | TBD |
| 2 | 6-Aryl-5-bromopyridin-2-amine | Heteroarylboronic Acid (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 6-Aryl-5-heteroarylpyridin-2-amine | TBD |
| 3 | This compound | Terminal Alkyne (1.2) | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5), Et₃N | THF | 60 | 6 | 6-Alkynyl-5-bromopyridin-2-amine | TBD |
| 4 | 6-Aryl-5-bromopyridin-2-amine | Amine (1.2) | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 110 | 24 | 6-Aryl-5-aminopyridin-2-amine | TBD |
TBD: To Be Determined.
Table 2: Biochemical Kinase Inhibitory Activity (IC₅₀ Values)
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Example-001 | ALK | TBD | Ibrutinib | TBD |
| Example-002 | BTK | TBD | Acalabrutinib | TBD |
| Example-003 | JNK1 | TBD | Zanubrutinib | TBD |
| Example-004 | p38α | TBD | Staurosporine | TBD |
TBD: To Be Determined.
Experimental Protocols
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C6-Iodo Position
This protocol describes a typical procedure for the selective coupling of an aryl or heteroaryl group at the more reactive C6-position of this compound.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Add the palladium catalyst to the stirring mixture under the inert atmosphere.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-bromopyridin-2-amine.
Protocol 2: Site-Selective Sonogashira Coupling at the C6-Iodo Position
This protocol details the introduction of an alkynyl moiety at the C6-position.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base/Solvent (e.g., Triethylamine (Et₃N) in THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-8 hours).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash column chromatography to obtain the 6-alkynyl-5-bromopyridin-2-amine.
Protocol 3: Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol is for the functionalization of the less reactive C5-bromo position on the 6-substituted intermediate. More forcing conditions or stronger catalyst systems may be required compared to Protocol 1.[6][7]
Materials:
-
6-Aryl/Alkynyl-5-bromopyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos or SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube, combine the palladium catalyst, ligand, and base.
-
Evacuate and backfill with argon.
-
Add the 6-substituted-5-bromopyridin-2-amine intermediate and the arylboronic acid.
-
Add the anhydrous solvent.
-
Heat the mixture to 100-110 °C under an inert atmosphere.
-
Monitor the reaction for completion by LC-MS (may take 12-24 hours).
-
After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the final 5,6-disubstituted-pyridin-2-amine.
Protocol 4: Buchwald-Hartwig Amination at the C5-Bromo Position
This protocol describes the C-N cross-coupling of an amine with the 5-bromo intermediate.[8][9][10]
Materials:
-
6-Aryl-5-bromopyridin-2-amine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., BINAP or Xantphos, 3-4 mol%)
-
Strong base (e.g., NaOtBu or K₃PO₄, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with argon.
-
Add the 6-aryl-5-bromopyridin-2-amine and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 100-120 °C, potentially using microwave irradiation to shorten reaction times.
-
Monitor the reaction's progress using LC-MS.
-
Upon completion, cool the mixture, quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude material by column chromatography to isolate the desired 5-amino-6-arylpyridin-2-amine product.
Protocol 5: General Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.[11][12]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific peptide substrate
-
ATP
-
Test compounds (solubilized in DMSO, serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations.
-
Reaction Initiation: In a 384-well plate, combine the test compound, the recombinant kinase enzyme, and the peptide substrate, all diluted in assay buffer.
-
Initiate the kinase reaction by adding ATP. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Kinase Signaling Pathway
Kinase inhibitors developed from aminopyridine scaffolds often target critical pathways in cancer. The Bruton's Tyrosine Kinase (BTK) signaling pathway, essential for B-cell development and activation, is a common target for such inhibitors.[11]
Caption: Simplified BTK signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: 5-Bromo-6-iodopyridin-2-amine as a Versatile Building Block for Heterocyclic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-6-iodopyridin-2-amine is a highly functionalized heterocyclic building block with significant potential in the synthesis of diverse nitrogen-containing scaffolds. The presence of three distinct reactive sites—an amino group and two different halogen atoms (bromine and iodine) at positions 5 and 6 respectively—allows for sequential and regioselective transformations. This dihalogenated aminopyridine is an invaluable precursor for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its strategic use in palladium-catalyzed cross-coupling reactions enables the introduction of a wide array of substituents, leading to the rapid generation of novel compound libraries.
This document provides detailed application notes and experimental protocols for the utilization of this compound in key heterocyclic synthesis methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Note on Nomenclature: It is highly probable that "this compound" is synonymous with "2-Amino-5-bromo-6-iodopyridine". This document will proceed with the latter nomenclature for clarity. The principles and protocols described herein are based on the established reactivity of related dihalopyridines.
Principle of Regioselectivity
The synthetic utility of 2-amino-5-bromo-6-iodopyridine hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This inherent reactivity difference allows for selective functionalization at the 6-position (C-I) under milder reaction conditions, while leaving the 5-position (C-Br) intact for subsequent transformations.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyridines, which are common motifs in biologically active compounds.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1][2] These data provide a strong indication of the expected yields for the coupling at the more reactive C-I position of 2-amino-5-bromo-6-iodopyridine under similar conditions.
| Arylboronic Acid Partner | Product Scaffold | Typical Yield (%) |
| Phenylboronic acid | 2-Amino-6-phenyl-5-bromopyridine | 85-90% |
| 4-Methylphenylboronic acid | 2-Amino-6-(p-tolyl)-5-bromopyridine | 82-88% |
| 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)-5-bromopyridine | 88-92% |
| 4-Chlorophenylboronic acid | 2-Amino-6-(4-chlorophenyl)-5-bromopyridine | 78-85% |
| 4-Fluorophenylboronic acid | 2-Amino-6-(4-fluorophenyl)-5-bromopyridine | 80-86% |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related halopyridines.[1][2]
Materials:
-
2-Amino-5-bromo-6-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-bromo-6-iodopyridine, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio by volume).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application 2: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, yielding valuable alkynylpyridine derivatives. These products can serve as precursors for a variety of further transformations, including the synthesis of fused heterocyclic systems.
Quantitative Data for Sonogashira Coupling
The following table presents representative yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes.[3][4][5] These results are indicative of the expected outcomes for the reaction at the more reactive C-I position of 2-amino-5-bromo-6-iodopyridine.
| Terminal Alkyne Partner | Product Scaffold | Typical Yield (%) |
| Phenylacetylene | 2-Amino-6-(phenylethynyl)-5-bromopyridine | 90-96% |
| 4-Methoxyphenylacetylene | 2-Amino-6-((4-methoxyphenyl)ethynyl)-5-bromopyridine | 92-95% |
| 1-Heptyne | 2-Amino-6-(hept-1-yn-1-yl)-5-bromopyridine | 85-90% |
| Cyclopropylacetylene | 2-Amino-6-(cyclopropylethynyl)-5-bromopyridine | 88-92% |
| Thiophen-2-ylacetylene | 2-Amino-6-(thiophen-2-ylethynyl)-5-bromopyridine | 78-85% |
Experimental Protocol: Selective Sonogashira Coupling at the 6-Position
This protocol is based on established methods for the Sonogashira coupling of aminohalopyridines.[3][4][6]
Materials:
-
2-Amino-5-bromo-6-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottomed flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-5-bromo-6-iodopyridine, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-6-iodopyridin-2-amine. This versatile difunctionalized pyridine building block offers a valuable scaffold for the synthesis of complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at positions 5 and 6 allows for selective and sequential functionalization, primarily exploiting the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions.
Introduction to Palladium-Catalyzed Cross-Coupling on this compound
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2][3] For a substrate such as this compound, these reactions provide a powerful platform for introducing a wide range of substituents at the 6-position with high regioselectivity. The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reactions), and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][4][5]
This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, focusing on the selective reaction at the 6-iodo position.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions of this compound, focusing on the selective coupling at the 6-iodo position. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 | 16 | 85 |
| 4 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.5) | THF/H₂O (5:1) | 85 | 10 | 89 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | 65 | 8 | 91 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH (3) | DMF | 80 | 12 | 87 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | Et₃N (2.5) | Toluene | 70 | 6 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Diethylamine (3) | Acetonitrile | RT | 16 | 84 |
Table 3: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N (2) | DMF | 100 | 18 | 78 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 24 | 82 |
| 3 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc (3) | DMA | 120 | 16 | 75 |
| 4 | 1-Octene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | Toluene | 110 | 20 | 70 |
Table 4: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 65 | 16 | 83 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 79 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 90 | 18 | 85 |
| 4 | Pyrrolidine | BrettPhos-precatalyst (3) | - | K₃PO₄ (2) | Toluene | 100 | 10 | 88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the C-C cross-coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) and monitor by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira coupling.
Protocol 3: Heck Reaction
This protocol provides a general procedure for the C-C cross-coupling of this compound with an alkene.[4]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the base, and the alkene.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Heck reaction.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., LiHMDS, 1.5 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, the base, palladium catalyst, and the phosphine ligand.
-
Add anhydrous solvent, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 65 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
The palladium-catalyzed cross-coupling reactions described herein generally follow a common catalytic cycle. The diagram below illustrates the logical relationship of the key steps in a generic cross-coupling reaction.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and scientific background for the regioselective functionalization of 5-bromo-6-iodopyridin-2-amine. This versatile building block offers two distinct halogen atoms, enabling sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity.
The established principle in palladium-catalyzed cross-coupling reactions is that the reactivity of halogens follows the trend I > Br > Cl.[1] This differential reactivity allows for the selective functionalization at the more reactive C-6 position (iodine) under carefully controlled conditions, leaving the C-5 bromo group intact for subsequent transformations. This stepwise approach is invaluable for the synthesis of complex, polysubstituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry.
This document outlines protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, all targeting the selective functionalization at the C-6 position.
Data Presentation: Comparison of Reaction Conditions for Selective Cross-Coupling
The following tables summarize representative reaction conditions for achieving regioselective functionalization on dihalogenated pyridines. While data for the specific substrate this compound is not extensively published, the conditions presented for analogous systems provide a strong foundation for developing specific applications.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield of 6-Aryl-5-bromopyridin-2-amine (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 85-95 | 12-18 | 80-95[2][3] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 85 | 6-14 | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Table 2: Representative Conditions for Regioselective Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base / Solvent | Temp. (°C) | Time (h) | Expected Yield of 6-Alkynyl-5-bromopyridin-2-amine (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) / CuI (4-10) | Et₃N / THF | 60 | 6-12 | 85-95[4] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N / THF | 80 | 12 | 85[4] |
| 3 | 1-Octyne | Pd(P(t-Bu)₃)₂ (2) | K₂CO₃ / Toluene | 100 | 10 | 85-94 (Copper-Free)[4] |
| 4 | 4-Ethynylanisole | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | Cs₂CO₃ / Dioxane | 80 | 12 | 90-97 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Table 3: Representative Conditions for Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Expected Yield of 6-Amino-5-bromopyridin-2-amine derivative (%) |
| 1 | Morpholine | Pd(OAc)₂ (2-5) | BINAP (3-7.5) | NaOt-Bu (1.5-2) | Toluene | 80-110 | 80-95[5][6] |
| 2 | Aniline | Pd₂(dba)₃ (2) | XantPhos (5) | Cs₂CO₃ (3) | Toluene | 110 | 85-95[7] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 80-90 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | LiHMDS (2) | THF | 80 | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes a general method for the selective coupling of an arylboronic acid at the C-6 position of this compound.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-bromopyridin-2-amine.
Protocol 2: Regioselective Sonogashira Coupling at the C-6 Position
This protocol outlines a general procedure for the copper-catalyzed Sonogashira reaction to introduce an alkynyl group at the C-6 position.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent (if necessary) and the amine base. Stir the mixture for 10-15 minutes at room temperature. Add the terminal alkyne dropwise.
-
Reaction: Stir the reaction at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 6-alkynyl-5-bromopyridin-2-amine.
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-6 Position
This protocol provides a general method for the selective amination at the C-6 position.[5][6][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XantPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with this compound, the amine, the base, the palladium pre-catalyst, and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The desired 6-amino-5-bromopyridin-2-amine derivative is obtained after purification by column chromatography.
Mandatory Visualizations
Caption: Regioselective functionalization pathways of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
Application Notes and Protocols for 5-Bromo-6-iodopyridin-2-amine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, enabling the development of high-quality lead compounds. This approach relies on the identification of low molecular weight fragments that bind with weak affinity to a biological target. These initial hits are then optimized through structure-guided elaboration to yield potent and selective drug candidates. The 2-aminopyridine scaffold is a well-established and privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site.
5-Bromo-6-iodopyridin-2-amine is a particularly attractive fragment for FBDD. The dihalogenated pyridine core offers several advantages:
-
Defined Vectors for Growth: The bromine and iodine atoms at positions 5 and 6, respectively, provide distinct and readily modifiable vectors for chemical elaboration. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, enabling systematic exploration of the surrounding chemical space.
-
Potential for Halogen Bonding: The bromine and iodine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
-
Core Scaffolding: The 2-aminopyridine moiety serves as a robust anchor for binding to many target classes, particularly protein kinases.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, complete with detailed experimental protocols for screening, validation, and characterization of fragment hits.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title fragment is presented in the table below. These properties are crucial for assessing its suitability for fragment screening libraries and for subsequent hit-to-lead optimization.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrIN₂ | N/A |
| Molecular Weight | 314.91 g/mol | N/A |
| XLogP3 | 2.2 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 0 | N/A |
Experimental Workflow for Fragment-Based Drug Design
The successful application of this compound in an FBDD campaign follows a structured workflow, from initial screening to lead optimization. The following diagram illustrates a typical workflow:
Caption: A typical workflow for a fragment-based drug design campaign.
Application Notes: A Case Study with a Structurally Related Fragment
While a specific FBDD case study for this compound is not publicly available, the discovery of aminoindazole inhibitors of phosphoinositide-dependent kinase-1 (PDK1) provides a highly relevant example of how a similar aminopyridine-like fragment can be successfully progressed.[1][2]
Hit Identification and Validation
In the PDK1 study, a kinase-biased fragment library was screened using a biochemical assay.[1] This was followed by orthogonal validation using biophysical methods to confirm true binding and eliminate false positives. For this compound, a similar tiered screening approach is recommended.
Table 1: Representative Screening and Validation Data for a Hypothetical FBDD Campaign
| Fragment | Screening Method | Result | Validation Method | KD (μM) | Ligand Efficiency (LE) |
| This compound | DSF | ΔTm = 2.5 °C | ITC | 250 | 0.35 |
| Analog 1 (5-Chloro-6-methyl) | NMR (1H-15N HSQC) | CSPs observed | SPR | 500 | 0.31 |
| Analog 2 (5-Bromo) | X-ray Crystallography | Binding confirmed | ITC | 800 | 0.29 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values observed for fragment hits.
Structure-Activity Relationship (SAR) and Lead Optimization
The PDK1 case study demonstrated that systematic chemical modification of the initial fragment hit, guided by structural biology, led to a significant improvement in potency. Similarly, the bromine and iodine on this compound are ideal handles for exploring the SAR. For instance, Suzuki or Sonogashira coupling reactions can be employed to introduce a variety of substituents at the 5- and 6-positions to probe interactions with different sub-pockets of the target protein.
The following diagram illustrates a generic kinase signaling pathway, a common target for aminopyridine-based inhibitors.
Caption: A simplified kinase signaling pathway, a common target for inhibitors.
Experimental Protocols
Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Materials:
-
Purified target protein (e.g., a protein kinase) at a concentration of 2-5 µM.
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound and other fragments at 10 mM in DMSO.
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration should be 2 µM and the final dye concentration 5x.
-
Dispense 19.8 µL of the master mix into each well of the qPCR plate.
-
Add 0.2 µL of the 10 mM fragment stock solution to each well (final fragment concentration: 100 µM). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the data to determine the Tm for each well. A significant increase in Tm (ΔTm ≥ 2 °C) in the presence of a fragment is considered a hit.
NMR Spectroscopy for Hit Validation and Structural Characterization
NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction. Protein-observed 1H-15N HSQC experiments are particularly informative.
Materials:
-
15N-labeled purified target protein at a concentration of 50-100 µM in NMR buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT, 10% D₂O).
-
This compound stock solution in d6-DMSO.
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
-
NMR tubes.
Procedure:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Prepare a sample of the protein with the fragment at a desired concentration (e.g., 500 µM).
-
Acquire a 1H-15N HSQC spectrum of the protein-fragment complex.
-
Overlay the two spectra and analyze for chemical shift perturbations (CSPs). Significant CSPs for specific residues indicate a binding event at or near those residues.
-
To determine the dissociation constant (KD), perform a titration by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the fragment. The KD can be calculated by fitting the CSP data to a binding isotherm.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is the gold standard for determining the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified target protein at a concentration of 10-20 µM in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound at a concentration of 100-200 µM in the same ITC buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Degas both the protein and fragment solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform the titration experiment, injecting small aliquots of the fragment solution into the protein solution.
-
Analyze the resulting thermogram to determine the KD, ΔH, and stoichiometry of binding (n).
X-ray Crystallography for High-Resolution Structural Information
X-ray crystallography provides atomic-level detail of the protein-fragment interaction, which is invaluable for structure-based drug design.
Materials:
-
Highly purified and concentrated target protein (≥ 10 mg/mL).
-
Crystallization screens and reagents.
-
This compound.
-
Cryoprotectant.
-
X-ray diffraction source (synchrotron or in-house).
Procedure:
-
Crystallization: Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Soaking or Co-crystallization:
-
Soaking: Soak the apo-protein crystals in a solution containing the fragment (typically 1-10 mM) for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Cryo-cooling: Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystal.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the structure and model the bound fragment into the electron density map.
Conclusion
This compound represents a valuable and versatile fragment for initiating FBDD campaigns against a range of biological targets, particularly protein kinases. Its well-defined structure, amenability to chemical modification, and potential for specific interactions make it an excellent starting point for the development of novel therapeutics. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. By employing a combination of biophysical screening methods and structure-based design, the full potential of this compound as a cornerstone for innovative drug design can be realized.
References
Synthesis of 5-Bromo-6-iodopyridin-2-amine Derivatives: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the multi-step synthesis of 5-Bromo-6-iodopyridin-2-amine and its subsequent derivatization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined herein describe the synthesis of the key intermediate, 5-bromo-2-aminopyridine, its subsequent iodination to yield the target compound, and further derivatization via Suzuki-Miyaura coupling and N-acylation.
Introduction
Halogenated aminopyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from the ability to selectively functionalize the pyridine ring through various cross-coupling reactions. This compound, in particular, is a valuable intermediate due to the differential reactivity of its bromine and iodine substituents, allowing for sequential and site-selective modifications.[1] This document presents a comprehensive, step-by-step guide to the synthesis and derivatization of this versatile scaffold.
Overall Synthesis Workflow
The synthesis of this compound derivatives commences with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then subjected to a directed ortho-iodination to yield this compound. Subsequent derivatization can be achieved through reactions such as Suzuki-Miyaura coupling at the halogen positions or N-acylation of the amino group.
Caption: Overall workflow for the synthesis of this compound derivatives.
Part 1: Synthesis of 2-Amino-5-bromopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. A common and effective method utilizes N-Bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol: Bromination of 2-Aminopyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent such as acetone or chloroform.
-
Reagent Addition: Cool the solution to 0-10 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (1.0-1.1 eq.) in the same solvent dropwise over a period of 30-60 minutes, while maintaining the temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from 90-95% ethanol to obtain 2-amino-5-bromopyridine as a solid.
Quantitative Data for Bromination
| Parameter | Value | Reference |
| Molar Ratio (2-aminopyridine:NBS) | 1:1.05 | [2] |
| Solvent | Acetone | [2] |
| Reaction Temperature | 0-10 °C initially, then room temp. | |
| Reaction Time | 2-3 hours | [2] |
| Yield | ~95% | |
| Purity | >99% | [2] |
Part 2: Synthesis of this compound
This step involves the selective iodination of 2-amino-5-bromopyridine at the C6 position, ortho to the amino group. This can be achieved through a directed ortho-lithiation followed by quenching with an iodine source.
Experimental Protocol: Ortho-Iodination of 2-Amino-5-bromopyridine
Note: This protocol is based on general procedures for directed ortho-iodination of aminopyridines and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Dissolve 2-amino-5-bromopyridine (1.0 eq.) in the solvent and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 2.2 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Iodination: Add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Quantitative Data for Iodination
| Parameter | Value |
| Molar Ratio (Substrate:n-BuLi:Iodine) | 1:2.2:1.2 |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | ~12 hours |
| Expected Yield | 60-70% (estimated) |
Part 3: Synthesis of this compound Derivatives
The presence of two different halogen atoms at positions 5 and 6, along with a primary amino group, allows for a variety of derivatization reactions.
A. Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-I and C-Br bonds allows for selective Suzuki-Miyaura coupling. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling than the C-Br bond.
Caption: Suzuki-Miyaura coupling at the C6-Iodo position.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 6-aryl derivative.
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [3] |
| Base | K₃PO₄ | [3] |
| Solvent | 1,4-Dioxane/Water | [3] |
| Reaction Temperature | 85-95 °C | [3] |
| Reaction Time | >15 hours | [3] |
| Expected Yield | 60-90% | [3] |
B. N-Acylation
The 2-amino group can be readily acylated to form the corresponding amide derivatives.
Caption: N-Acylation of the 2-amino group.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or THF in a round-bottom flask. Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reagent Addition: Cool the mixture to 0 °C and add the acyl chloride or acid anhydride (1.1-1.3 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-acylated product, which can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Acylating Agent | Acyl Chloride | [4] |
| Base | DIPEA (1.5 eq.) | [4] |
| Solvent | CH₂Cl₂ | [4] |
| Reaction Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 3 hours | [4] |
| Expected Yield | >90% | [4] |
Conclusion
The synthetic routes and protocols detailed in this application note provide a robust framework for the preparation of this compound and its derivatives. These compounds are of significant interest to the drug discovery and development community. The presented methodologies, along with the quantitative data, should serve as a valuable resource for researchers in the field.
References
Application of 5-Bromo-Substituted Pyridine and Pyrimidine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on 5-Bromo-6-iodopyridin-2-amine in oncology is not extensively documented in publicly available literature, the broader class of 5-bromo-substituted pyridine and pyrimidine derivatives represents a highly significant and privileged scaffold in the discovery of novel anticancer agents. The bromine atom at the C5 position serves as a crucial synthetic handle for medicinal chemists, allowing for the facile introduction of various substituents through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties. These derivatives have demonstrated considerable therapeutic potential, primarily by functioning as inhibitors of key protein kinases that are often dysregulated in cancer. Their structural similarity to the purine core of ATP enables them to competitively bind to the ATP-binding site of kinases, thereby disrupting downstream signaling pathways essential for cancer cell proliferation, survival, and metastasis.
This document provides an overview of the application of these 5-bromo-substituted heterocyclic compounds in cancer research, with a focus on their synthesis, mechanism of action, and preclinical efficacy. Detailed protocols for relevant in vitro assays are also provided to facilitate further research and development in this promising area of oncology.
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for this class of compounds is the inhibition of protein kinases.[1] Kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[1] In many cancers, the aberrant activity of certain kinases drives uncontrolled cell growth and survival.[1][2] 5-Bromo-substituted pyridine and pyrimidine derivatives have been successfully designed to target several important oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to increased cell proliferation and survival in various cancers.[3][4][5]
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. Inhibitors of CDKs, such as CDK4/cyclin D1, can induce cell cycle arrest and apoptosis in cancer cells.[3][6]
-
Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression. Their inhibition leads to mitotic catastrophe and cell death in rapidly dividing cancer cells.[7][8]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, making it a target for inducing mitotic defects in cancer cells.[9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[10][11]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various 5-bromo-substituted pyridine and pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Pyridopyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazol-1-yl pyridopyrimidine derivative 5 | HeLa (Cervical) | 9.27 | [3] |
| MCF-7 (Breast) | 7.69 | [3] | |
| HepG-2 (Hepatic) | 5.91 | [3] | |
| Pyridopyrimidine derivative 4 | MCF-7 (Breast) | 0.57 | [12] |
| HepG2 (Hepatic) | 1.13 | [12] | |
| Pyridopyrimidine derivative 11 | MCF-7 (Breast) | 1.31 | [12] |
| HepG2 (Hepatic) | 0.99 | [12] |
Table 2: Cytotoxicity of Pyridine-Urea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 | 48h | [10] |
| 0.11 | 72h | [10] | ||
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 | 48h | [10] |
| 0.80 | 72h | [10] | ||
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 | Not Specified | [10] |
Table 3: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine derivative 22 | Aurora A | 9.3 | [8] |
| Aurora B | 2.8 | [8] | |
| Aminopyrimidine derivative 8h | PLK4 | 6.7 | [9] |
Experimental Protocols
I. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[10][13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
II. Kinase Inhibition Assay (Example: In Vitro EGFR Kinase Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate peptide.
-
Kinase Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.
-
ATP Addition: Add ATP to each well to start the phosphorylation reaction. The final volume of the reaction mixture is typically 25-50 µL. Include controls for no enzyme and no compound.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: After incubation, add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control with no compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsat.org [ijsat.org]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. journaljpri.com [journaljpri.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-6-iodopyridin-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-6-iodopyridin-2-amine. Researchers, scientists, and drug development professionals can use this information to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective purification techniques for aminopyridine derivatives are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity of the compound.
Q2: What is a common impurity that might be present in the crude product?
Based on the synthesis of the related isomer, a likely impurity is a di-brominated analog, such as 2-amino-3,5-dibromopyridine.[1] Over-bromination during the synthesis is a common side reaction that can lead to the formation of such impurities.[1]
Q3: Which solvents are recommended for recrystallization?
For the related isomer, 2-amino-5-bromo-3-iodopyridine, recrystallization from 85% ethanol has been shown to be effective, yielding a product with 98.5% purity.[1] A mixture of ethanol, tert-butanol, and water has also been patented for the recrystallization of this class of compounds.
Q4: What are the suggested solvent systems for column chromatography?
A common solvent system for the column chromatography of the related isomer is a mixture of petroleum ether and ethyl acetate. A ratio of 10:1 (petroleum ether:ethyl acetate) has been successfully used to separate the desired product from impurities.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. The volume of the solvent used was too large. | Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Oiling Out During Recrystallization | The boiling point of the solvent is too high. The melting point of the solute is lower than the boiling point of the solvent. The impurity concentration is too high. | Use a lower-boiling point solvent. Ensure the solvent's boiling point is lower than the compound's melting point. Perform a preliminary purification step (e.g., an extraction) to reduce the impurity level before recrystallization. |
| Poor Separation in Column Chromatography | The polarity of the eluent is too high or too low. The column was not packed properly. | Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation between the product and impurities. Ensure the column is packed uniformly to avoid channeling. |
| Product Streaking on TLC/Column | The compound is acidic or basic and is interacting with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like aminopyridines, adding a small percentage of triethylamine (e.g., 0.1-1%) can help to reduce tailing. |
| Presence of Di-brominated Impurity in Final Product | The purification method was not effective enough to remove the di-brominated species. | A combination of purification techniques may be necessary. For example, an initial recrystallization to remove the bulk of the impurity followed by column chromatography for fine purification. |
Experimental Protocols
Recrystallization Protocol (Adapted from a related isomer)
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 85% ethanol while stirring until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (85% ethanol) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol (Adapted from a related isomer)
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/ethyl acetate 10:1).[1]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Solvent/Eluent System | Purity Achieved (for related isomer) | Yield (for related isomer) | Reference |
| Recrystallization | 85% Ethanol | 98.5% | 73.7% | [1] |
| Column Chromatography | Petroleum ether/ethyl acetate (10:1) | Not specified | Not specified | [1] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Overcoming low reactivity in Sonogashira coupling of 5-Bromo-6-iodopyridin-2-amine
Welcome to the technical support center for the Sonogashira coupling of 5-Bromo-6-iodopyridin-2-amine. This resource is tailored for researchers, scientists, and professionals in drug development to address challenges encountered during the synthesis of alkynyl-substituted aminopyridines.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the Sonogashira coupling of this compound.
Issue 1: No reaction or very low conversion of starting material.
-
Question: I am not observing any product formation, and my starting material is largely unreacted. What could be the cause?
-
Answer: This is a common issue that can stem from several factors related to the catalyst system and reaction conditions.
-
Catalyst Inactivity: The palladium catalyst, especially Pd(0) complexes like Pd(PPh₃)₄, can degrade upon storage. Ensure your catalyst is fresh or has been stored under an inert atmosphere. The copper(I) iodide co-catalyst is also sensitive to oxidation; use a freshly opened bottle or a light-colored (white to pale tan) powder.
-
Insufficient Temperature for C-Br Coupling: If you are targeting the C-Br bond after successful coupling at the C-I position, room temperature is likely insufficient. The oxidative addition to an aryl bromide is the rate-limiting step and typically requires elevated temperatures (e.g., 80-100 °C).[1]
-
Inadequate Degassing: Oxygen can lead to the homocoupling of the terminal alkyne (Glaser coupling) and can also deactivate the palladium catalyst, leading to the formation of palladium black.[2][3] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]
-
Issue 2: Selective reaction at the C-I bond is successful, but the subsequent C-Br coupling fails.
-
Question: I have successfully synthesized 5-Bromo-6-(alkynyl)pyridin-2-amine, but I am struggling to couple a second alkyne at the bromine position. Why is this second step so challenging?
-
Answer: The carbon-bromine bond is significantly less reactive than the carbon-iodine bond in Sonogashira couplings.[2][4] Overcoming this lower reactivity requires more forcing conditions.
-
Increase Reaction Temperature: A significant increase in temperature is often necessary to facilitate the oxidative addition of the C-Br bond to the palladium center. Temperatures in the range of 100 °C or higher may be required.[1][5]
-
Optimize Catalyst and Ligand: For less reactive aryl bromides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider switching to more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos, or P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[6]
-
Choice of Palladium Precursor: While Pd(PPh₃)₄ can be effective, sometimes switching to a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ in combination with a suitable ligand can provide better results for challenging couplings.
-
Issue 3: Significant formation of alkyne homocoupling (Glaser) byproduct.
-
Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?
-
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[2]
-
Strictly Anaerobic Conditions: As mentioned, rigorous degassing of all reagents and maintaining a positive inert gas pressure is the most critical step to prevent this side reaction.[2]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol. These methods may require a different palladium catalyst/ligand system and often use a stronger base, but they completely eliminate the primary pathway for Glaser coupling.[6]
-
Issue 4: Formation of a black precipitate (Palladium Black).
-
Question: I observe a black precipitate forming in my reaction flask. What is it, and how can I prevent it?
-
Answer: The formation of a black precipitate is typically palladium black, which results from the decomposition of the active palladium catalyst.[2] This renders the catalyst inactive and halts the reaction.
-
Causes: This can be caused by impurities in the reagents or solvents, the presence of oxygen, or excessively high reaction temperatures.[2] Some solvents, like THF, have been anecdotally reported to promote its formation under certain conditions.[7]
-
Prevention: Ensure all reagents and solvents are pure and dry. Maintain strict anaerobic conditions and avoid unnecessarily high temperatures. The choice of a more stable ligand can also help prevent catalyst decomposition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected regioselectivity in the Sonogashira coupling of this compound?
-
A1: The Sonogashira coupling reaction exhibits a strong preference for the carbon-iodine bond over the carbon-bromine bond due to the significant difference in their bond dissociation energies. The general reactivity order for aryl halides is I > OTf > Br > Cl.[2][4] Therefore, the initial coupling will occur selectively at the 6-position (iodine), leaving the 5-position (bromine) available for subsequent transformations.
-
-
Q2: Can the 2-amino group on the pyridine ring interfere with the reaction?
-
A2: Yes, the nitrogen atom of the amino group, as well as the pyridine ring nitrogen, can potentially coordinate to the palladium catalyst. This coordination can sometimes influence the catalyst's activity, potentially leading to lower reactivity. However, many Sonogashira couplings with aminopyridine substrates proceed efficiently under optimized conditions.[5][8]
-
-
Q3: What are the key differences in reaction conditions for selective mono-alkynylation versus di-alkynylation?
-
A3: For selective mono-alkynylation at the C-I position, use milder conditions: lower temperatures (e.g., room temperature to 60 °C) and carefully control the stoichiometry of the alkyne (1.0-1.2 equivalents). For di-alkynylation, after the first coupling, you will need to introduce the second alkyne and use more forcing conditions: higher temperatures (≥100 °C) and potentially a more robust catalyst system to activate the C-Br bond.[4]
-
-
Q4: Can I run a Sonogashira coupling without a copper co-catalyst?
-
A4: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts.[6] These reactions may require different ligands (e.g., bulky, electron-rich phosphines) and bases, but they are a very effective alternative.
-
Data Presentation
Table 1: Representative Conditions and Yields for Selective Sonogashira Coupling at the C-I position of Halogenated Pyridines.
| Aryl Halide | Alkyne | Catalyst System (mol%) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N / THF | RT | 12 | ~85-95 |
| 1-Bromo-4-iodobenzene | TMS-acetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N / Toluene | RT | 4 | >90 |
| 5-Bromo-2-iodopyrimidine | Various | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N / DMF | 60 | 6 | 80-90 |
Note: Yields are indicative and can vary based on the specific alkyne and precise reaction conditions.
Table 2: Representative Conditions and Yields for Sonogashira Coupling at the C-Br position of Aminobromopyridines.
| Aryl Halide | Alkyne | Catalyst System (mol%) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N / DMF | 100 | 3 | >90[5] |
| 2-Amino-5-bromopyridine | Various | PdCl₂(dppf) (3) / CuI (5) | Et₃N / Dioxane | 100 | 12 | 75-85 |
| 3-Amino-5-bromopyridine | Phenylacetylene | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | Cs₂CO₃ / Dioxane | 110 | 16 | ~88 |
Experimental Protocols
Protocol 1: Selective Mono-alkynylation at the C-I Position (Copper-Catalyzed)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alkynylation at the C-Br Position (Copper-Free)
Materials:
-
5-Bromo-6-(alkynyl)pyridin-2-amine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 5-Bromo-6-(alkynyl)pyridin-2-amine, Pd(OAc)₂, XPhos, and the carbonate base.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous and degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Improving regioselectivity in reactions with 5-Bromo-6-iodopyridin-2-amine
Welcome to the technical support center for 5-Bromo-6-iodopyridin-2-amine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to improving regioselectivity in chemical reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for palladium-catalyzed cross-coupling reactions with this compound, and why?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reaction is expected to occur selectively at the C-6 position (the site of the iodine atom). This selectivity is primarily dictated by the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the stronger carbon-bromine (C-Br) bond.[1][2][3] The general reactivity trend for halogens in these reactions is I > Br > Cl >> F.[1][4][5]
Q2: What are the primary factors that influence regioselectivity in reactions with this compound?
While the inherent reactivity of the C-I bond over the C-Br bond is the dominant factor, several experimental parameters can influence the outcome and selectivity:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can influence the steric and electronic environment of the palladium center, affecting the rate and selectivity of oxidative addition.[6][7] In some dihalogenated systems, ligand choice has been shown to invert conventional selectivity.[6]
-
Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less reactive C-Br bond, potentially leading to a mixture of products or di-substitution.
-
Base and Solvent: The choice of base and solvent can affect catalyst stability, solubility of reagents, and the rate of key steps in the catalytic cycle, which can in turn influence selectivity.[1]
-
Catalyst Speciation: The ratio of palladium to ligand can alter the nature of the active catalytic species (e.g., mononuclear vs. cluster), which has been shown to switch regioselectivity in certain dihalopyridine systems.[1][6]
Q3: Is it possible to reverse the selectivity and functionalize the C-5 position (C-Br) first?
Achieving selective functionalization at the C-5 (bromo) position in the presence of the more reactive C-6 (iodo) position is a significant challenge.[2] Standard cross-coupling conditions will overwhelmingly favor reaction at the C-I bond. While ligand or catalyst-based control can invert selectivity in systems with two identical halogens (e.g., 2,4-dibromopyridine), overcoming the large intrinsic reactivity difference between a C-I and a C-Br bond is difficult and not commonly reported.[1][6] A more practical strategy for C-5 functionalization would be to first react the C-6 position and then target the C-5 bromine in a subsequent step.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Regioselectivity
Symptom: You observe a significant amount of the C-5 coupled product (reaction at the C-Br site) or a mixture of mono-substituted isomers, compromising the yield of the desired C-6 functionalized product.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Overly high temperatures can promote the reaction at the less reactive C-Br bond. Lower the reaction temperature and monitor the reaction over a longer period. |
| Inappropriate Ligand | The ligand may not be providing sufficient steric or electronic bias for selective C-I activation. Screen alternative phosphine ligands (e.g., bulky, electron-rich ligands like XPhos or SPhos). |
| Prolonged Reaction Time | After the C-6 position has fully reacted, prolonged heating may initiate a slower reaction at the C-5 position, especially if an excess of the coupling partner is used. Monitor the reaction by TLC or LC-MS and stop it once the mono-C-6-substituted product is maximized. |
| Catalyst Degradation | If the catalyst degrades, it might lose its selectivity. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use freshly degassed solvents. |
Issue 2: Formation of Di-substituted Product
Symptom: Both the C-6 (iodo) and C-5 (bromo) positions are functionalized, resulting in the di-substituted pyridin-2-amine.
| Possible Cause | Suggested Solution |
| Excess Coupling Partner | Using a large excess of the boronic acid, alkyne, or amine coupling partner can drive the reaction to completion at both sites. Reduce the equivalents of the coupling partner to 1.0-1.1 equivalents relative to the this compound. |
| High Catalyst Loading or Temperature | A high catalyst concentration or excessive heat can increase the reaction rate at the less reactive C-Br bond after the C-I bond has been functionalized. Reduce the catalyst loading and/or the reaction temperature. |
| Reaction Time | The di-substituted product forms after the initial C-6 substitution. Carefully monitor the reaction progress and quench it as soon as the starting material is consumed to maximize the yield of the mono-substituted product. |
Issue 3: Low or No Reactivity
Symptom: The starting material remains largely unreacted even after an extended period.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The palladium catalyst may be oxidized (Pd(II) instead of the active Pd(0)) or poisoned. Use a pre-catalyst that is easily reduced in situ or use a direct Pd(0) source like Pd(PPh₃)₄. Ensure all reagents and solvents are pure and free from catalyst poisons. |
| Incorrect Base | The base may be too weak, wet, or inappropriate for the specific reaction type (e.g., Suzuki vs. Buchwald-Hartwig). Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is anhydrous. |
| Poor Reagent Quality | The coupling partner (e.g., boronic acid) may have degraded. Use fresh or purified reagents. |
| Insufficient Temperature | The reaction may require more thermal energy to proceed. Gradually increase the temperature while monitoring for the formation of side products. |
Key Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes a general method for the selective coupling of an arylboronic acid at the C-6 position.[3]
Reagents and Typical Conditions
| Reagent/Parameter | Role | Typical Amount | Notes |
| This compound | Starting Material | 1.0 equiv. | Limiting reagent |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.2 equiv. | A slight excess ensures full conversion. |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst | 2-5 mol% | Pd(PPh₃)₄ is a direct Pd(0) source. |
| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 equiv. | Must be anhydrous. |
| 1,4-Dioxane/Water | Solvent | 0.1 - 0.2 M | A 4:1 or 5:1 mixture is common. |
| Temperature | Reaction Condition | 80 - 100 °C | Monitor to avoid side reactions. |
| Atmosphere | Reaction Condition | Inert (Argon/N₂) | Crucial for catalyst stability. |
Methodology
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (3 mol%), and the base (2.5 equiv.).
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling at the C-6 Position
This protocol allows for the selective installation of an alkyne group at the C-6 position.[8][9]
Reagents and Typical Conditions
| Reagent/Parameter | Role | Typical Amount | Notes |
| This compound | Starting Material | 1.0 equiv. | Limiting reagent |
| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 equiv. | A slight excess is used. |
| PdCl₂(PPh₃)₂ | Catalyst | 2-5 mol% | A common and effective catalyst. |
| CuI | Co-catalyst | 1-5 mol% | Essential for the standard Sonogashira cycle. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base/Solvent | --- | Often used as both base and solvent. |
| Temperature | Reaction Condition | Room Temp. to 60 °C | Milder conditions often suffice. |
| Atmosphere | Reaction Condition | Inert (Argon/N₂) | Protects the catalyst and reagents. |
Methodology
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).
-
Solvent/Base Addition: Add anhydrous, degassed triethylamine or a mixture of THF/DIPA.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-6 Position
This protocol describes the selective formation of a C-N bond at the C-6 position.[5][10][11]
Reagents and Typical Conditions
| Reagent/Parameter | Role | Typical Amount | Notes |
| This compound | Starting Material | 1.0 equiv. | Limiting reagent |
| Primary or Secondary Amine | Coupling Partner | 1.1 - 1.5 equiv. | Scope can vary with amine structure. |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Precursor | 1-2 mol% | Requires a ligand for activation. |
| XPhos, SPhos, or BINAP | Ligand | 2-5 mol% | Bulky, electron-rich ligands are preferred. |
| NaOt-Bu or Cs₂CO₃ | Base | 1.5 - 2.5 equiv. | Strong, non-nucleophilic base is required. |
| Toluene or Dioxane | Solvent | 0.1 - 0.5 M | Must be anhydrous and degassed. |
| Temperature | Reaction Condition | 80 - 110 °C | Higher temperatures are often needed. |
| Atmosphere | Reaction Condition | Inert (Argon/N₂) | Critical for catalyst lifetime. |
Methodology
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (3.5 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene).
-
Final Addition: Add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Factors determining regioselectivity in this compound.
Caption: General experimental workflow for regioselective cross-coupling.
Caption: Troubleshooting flowchart for poor regioselectivity issues.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis of 5-Bromo-6-iodopyridin-2-amine
Disclaimer: The scalable synthesis of 5-Bromo-6-iodopyridin-2-amine is a complex process with limited publicly available, validated protocols. This guide is constructed based on established principles of heterocyclic chemistry and analogous transformations. The proposed synthetic route and associated troubleshooting are intended to provide a strategic framework for researchers and drug development professionals. All experimental procedures should be initially performed on a small scale and optimized for safety and efficiency before scaling up.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge is achieving the desired regioselectivity. The starting material, 2-amino-5-bromopyridine, is electronically predisposed to electrophilic substitution at the C3 position due to the directing effect of the amino group. Direct iodination typically yields the 3-iodo isomer. Therefore, a multi-step, directed synthesis is likely necessary to install the iodine at the C6 position.
Q2: Are there any known major byproducts in the synthesis of halogenated 2-aminopyridines?
A2: Yes, in related syntheses, over-halogenation is a common issue. For instance, in the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, the formation of 2-amino-3,5-dibromopyridine is a known side reaction.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize this. In the proposed synthesis of the target molecule, di-iodination or bromination at unintended positions could occur.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Halogenating agents can be corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving organolithium reagents are highly exothermic and moisture-sensitive, requiring an inert atmosphere and careful temperature control. Diazonium salt intermediates, if formed, can be explosive and should be handled with extreme caution. A thorough risk assessment is essential before commencing any experimental work.
Q4: How can the purity of the final product and intermediates be assessed?
A4: Purity can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity and reaction monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify isomeric impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.
Proposed Synthetic Workflow
The following diagram outlines a potential multi-step synthesis for this compound, designed to overcome the challenge of regioselectivity.
Caption: A proposed three-step synthetic pathway for this compound.
Troubleshooting Guide
Step 1: Selective Mono-amination of 2,6-Dichloropyridine
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low conversion of starting material | - Insufficient reaction temperature or time.- Deactivation of the catalyst (if used).- Low reactivity of the aminating agent. | - Gradually increase the reaction temperature and monitor by TLC/HPLC.- Use a more reactive aminating agent (e.g., a protected amine followed by deprotection).- Ensure the catalyst is active and used under appropriate conditions. |
| Formation of di-aminated byproduct (2,6-diaminopyridine) | - Excess aminating agent.- High reaction temperature or prolonged reaction time.- High catalyst loading. | - Use a stoichiometric amount or slight excess (1.0-1.2 equivalents) of the aminating agent.- Perform the reaction at a lower temperature to favor mono-substitution.- Optimize catalyst loading to the minimum effective amount. |
| Difficult purification | - Similar polarity of the starting material, product, and byproduct. | - Employ column chromatography with a shallow solvent gradient.- Consider recrystallization from a suitable solvent system. |
Step 2: Halogen Exchange (Chlorine to Iodine)
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete conversion to the iodo-compound | - Insufficient temperature for the Finkelstein-type reaction.- Catalyst (e.g., CuI) poisoning.- Low solubility of sodium iodide in the reaction solvent. | - Increase the reaction temperature, potentially using a higher-boiling solvent like DMF or dioxane.- Ensure all reagents and solvents are pure and dry.- Use a phase-transfer catalyst to improve the solubility and reactivity of NaI. |
| Decomposition of the starting material | - The reaction temperature is too high.- Presence of side reactions with the amino group. | - Optimize the temperature to find a balance between reaction rate and stability.- Consider protecting the amino group before the halogen exchange and deprotecting it afterward. |
Step 3: Regioselective Bromination of 2-Amino-6-iodopyridine
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Formation of the 3-bromo isomer | - The C3 position is electronically favored for electrophilic substitution. | - Use a bulky brominating agent which may favor the less sterically hindered C5 position.- Explore directed metalation: protect the amino group, then use a directing group and a strong base (e.g., n-BuLi) to lithiate the C5 position, followed by quenching with a bromine source. |
| Formation of di-brominated products | - Excess brominating agent. | - Use a stoichiometric amount of the brominating agent (e.g., NBS) and add it portion-wise while monitoring the reaction progress. |
| Low yield of the desired product | - Competing side reactions.- Difficult purification from isomeric byproducts. | - Optimize reaction conditions (solvent, temperature, brominating agent) to maximize the yield of the C5 isomer.- Isomeric separation may require advanced chromatographic techniques or recrystallization. |
Projected Quantitative Data for Proposed Synthesis
The following table presents target values for the proposed synthetic route. These are not experimentally verified for this specific synthesis and should be used as a guideline for process development.
| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Target Yield (%) | Target Purity (%) |
| 1 | 2,6-Dichloropyridine | Aq. Ammonia | Water | 150-180 | 4-6 | 60-70 | >95 |
| 2 | 2-Amino-6-chloropyridine | NaI, CuI | DMF | 120-140 | 12-24 | 75-85 | >97 |
| 3 | 2-Amino-6-iodopyridine | NBS | Acetonitrile | 0-25 | 2-4 | 50-60 | >98 |
Experimental Protocols (Proposed)
Protocol 1: Synthesis of 2-Amino-6-chloropyridine
-
In a sealed pressure vessel, charge 2,6-dichloropyridine (1.0 eq) and aqueous ammonia (28-30%, 10-15 eq).
-
Heat the mixture to 160 °C with vigorous stirring for 5 hours.
-
Cool the reaction vessel to room temperature and cautiously vent any excess pressure.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-amino-6-chloropyridine.
Protocol 2: Synthesis of 2-Amino-6-iodopyridine
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous DMF, add sodium iodide (3.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 130 °C under a nitrogen atmosphere for 18 hours.
-
Cool to room temperature and pour into a solution of aqueous ammonia.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to afford 2-amino-6-iodopyridine.
Protocol 3: Synthesis of this compound
-
Dissolve 2-amino-6-iodopyridine (1.0 eq) in acetonitrile and cool to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC/HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by recrystallization or column chromatography to obtain this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting the final bromination step.
References
Technical Support Center: Cross-Coupling Reactions with 5-Bromo-6-iodopyridin-2-amine
Welcome to the troubleshooting guide for researchers, scientists, and drug development professionals working with 5-Bromo-6-iodopyridin-2-amine. This resource provides answers to frequently asked questions and detailed guidance to overcome common challenges in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or showing low conversion?
A1: Low conversion is a common issue that can stem from several factors related to this specific substrate. The pyridine nitrogen and the amino group can coordinate with the palladium catalyst, forming inactive species and inhibiting catalytic activity.[1][2] Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can poison the palladium catalyst.[1][2] Furthermore, oxygen contamination can oxidize the active Pd(0) catalyst and phosphine ligands.[1]
-
Suboptimal Reagent Quality: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[1] Boronic acids, for example, are prone to degradation.[1]
-
Inappropriate Reaction Conditions: Parameters like temperature, reaction time, and base selection are critical. Many coupling reactions require heat, but excessive temperatures can cause catalyst decomposition.[1]
Q2: Which halogen is more reactive on this compound, and how can I achieve selective coupling?
A2: The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[3][4] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step.[3] To achieve selective mono-coupling at the 6-position (C-I), you should use milder reaction conditions, such as lower temperatures and shorter reaction times, and a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner.[4]
Q3: Is it possible to perform a subsequent coupling at the 5-position (C-Br)?
A3: Yes, after the more reactive C-I bond has been functionalized, a second coupling reaction can be performed at the C-Br position. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, and potentially a more active catalyst system.[3][5]
Q4: What are the most common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Hydrodehalogenation: The undesired removal of a halogen atom to form 5-bromopyridin-2-amine or 6-iodopyridin-2-amine. This can be caused by trace hydrides in the reaction mixture.[2][3] Ensure solvents are pure and the reaction is under an inert atmosphere.
-
Homocoupling: Dimerization of the starting material or coupling partners, particularly the boronic acid in Suzuki reactions.[3] This is often caused by the presence of oxygen or Pd(II) species.[2] Thoroughly degassing the reaction mixture and using a direct Pd(0) source like Pd(PPh₃)₄ can minimize this.[2]
-
Protodeboronation: In Suzuki reactions, the boronic acid can be cleaved by acidic protons before transmetalation occurs. Using stable boronic esters (e.g., pinacol esters) or ensuring anhydrous conditions can mitigate this issue.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe little to no conversion of your starting material, follow this diagnostic workflow.
Issue 2: Poor Selectivity Between C-I and C-Br Sites
If you observe a mixture of products coupled at the 6-position (Iodo) and 5-position (Bromo), or di-substituted product when mono-substitution is desired.
Data on Reaction Conditions
Optimized conditions are highly substrate-dependent. The following tables provide a starting point for various cross-coupling reactions based on literature for similar aminobromopyridines.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | None | K₃PO₄ | Dioxane/H₂O | 85-95 | Moderate-Good | [6][7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | Good | [8] |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | Good | [8] |
| PdCl₂(dppf) (5) | None | K₂CO₃ | Dioxane/H₂O | 90-100 | Variable |[8] |
Table 2: Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | Good | [9] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 | [10] |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 100 | Good |[6] |
Table 3: Buchwald-Hartwig Amination Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Notes | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Robust system for challenging couplings. | [3][11] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80-100 | Often effective for heteroaryl halides. | [11][12] |
| [(CyPF-tBu)PdCl₂] | N/A | LHMDS | Dioxane | RT-80 | Air-stable precatalyst. |[11] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-position (C-I)
-
Materials: this compound (1.0 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 eq.), 1,4-Dioxane/Water (4:1).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Sonogashira Coupling at the 6-position (C-I)
-
Materials: this compound (1.0 eq.), Terminal Alkyne (1.2 eq.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (as base), DMF (as solvent).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir for 30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and Et₃N.
-
Heat the reaction mixture to 100 °C for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[10]
-
Protocol 3: Buchwald-Hartwig Amination at the 6-position (C-I)
-
Materials: this compound (1.0 eq.), Amine (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq.), Anhydrous Toluene.
-
Procedure:
-
To a glovebox or under a strict inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by flash column chromatography.
-
Mandatory Visualization: Catalyst System Selection
The choice of catalyst and ligand is critical for success, especially given the challenging nature of aminopyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 5-Bromo-6-iodopyridin-2-amine by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Bromo-6-iodopyridin-2-amine via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities found in this compound?
A1: Based on a likely synthetic route starting from 2-amino-5-bromopyridine followed by iodination, the most probable impurities are:
-
Unreacted Starting Material: 2-amino-5-bromopyridine.
-
Over-halogenated Byproducts: Such as 2-amino-3,5-dibromopyridine or di-iodinated species.
-
Regioisomers: Depending on the selectivity of the iodination reaction, other isomers of the product could be formed.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | 6.5 - 7.0 | 110 - 115 |
| H-4 | 7.5 - 8.0 | 140 - 145 |
| NH₂ | 4.5 - 5.5 (broad) | - |
| C-2 | - | 158 - 162 |
| C-3 | - | 110 - 115 |
| C-4 | - | 140 - 145 |
| C-5 | - | 105 - 110 |
| C-6 | - | 85 - 90 |
Q3: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?
A3: Unexpected aromatic signals could correspond to starting materials or halogenated byproducts. Refer to the troubleshooting guide below for a systematic approach to identifying these impurities.
Q4: My baseline is noisy and I see a broad hump in my spectrum. What is the likely cause?
A4: A noisy baseline can be due to low sample concentration or poor instrument shimming. A broad hump, particularly between 1.5 and 5.0 ppm, is often indicative of water contamination. Pyridine compounds can be hygroscopic.
Troubleshooting Guide for Impurity Identification
This guide will help you to identify common impurities in your this compound sample based on their characteristic ¹H NMR signals.
Table 2: ¹H NMR Data for Potential Impurities
| Impurity Name | Structure | ¹H Chemical Shift (ppm) and Multiplicity (in DMSO-d₆) | Rationale for Presence |
| 2-amino-5-bromopyridine | ![]() | H-3: ~6.41 (d), H-4: ~7.49 (dd), H-6: ~8.10 (d), NH₂: ~4.58 (s, broad)[1] | Unreacted starting material from the iodination step. |
| 2-amino-3,5-dibromopyridine | ![]() | H-4: ~7.75 (d), H-6: ~8.03 (d), NH₂: ~5.14 (s, broad)[2] | Over-bromination byproduct from the initial synthesis of 2-amino-5-bromopyridine.[2] |
| Residual Solvents (e.g., Acetone) | - | ~2.09 (s) | Commonly used solvent in synthesis and purification. |
| Water | H₂O | 1.5 - 5.0 (broad singlet) | Absorption of moisture from the air due to the hygroscopic nature of pyridines.[3] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
Methodology:
-
Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is of high purity to avoid solvent-related impurity peaks.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If the sample does not fully dissolve, gentle warming or sonication can be attempted.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: Standard ¹H NMR Acquisition Parameters
These are general parameters for a routine ¹H NMR experiment on a 400 or 500 MHz spectrometer.
Methodology:
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds. For more accurate integration, a longer delay of 5 times the longest T₁ of interest should be used.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Typically -2 to 12 ppm for a standard organic molecule.
-
-
Processing: After acquisition, the Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying unknown peaks in the NMR spectrum of this compound.
Caption: A decision tree for identifying common impurities in the NMR spectrum of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-6-iodopyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic coupling of 5-Bromo-6-iodopyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Therefore, the carbon-iodine (C-I) bond at the 6-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position. This difference in reactivity is key to achieving regioselective mono-functionalization at the C-6 position under carefully controlled, milder conditions.[1]
Q2: The amino group on my pyridine seems to be inhibiting the reaction. Why does this happen and what can I do?
A2: The lone pair of electrons on the 2-amino group, as well as the pyridine nitrogen, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This can halt the catalytic cycle and result in low or no product yield. To mitigate this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[2]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2]
-
Use of Pre-catalysts: Modern palladium pre-catalysts, like the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[2]
Q3: I am observing significant amounts of dehalogenation (loss of bromine or iodine) in my reaction. How can I prevent this?
A3: Dehalogenation, where a halogen is replaced by a hydrogen atom, can be a significant side reaction. To minimize this:
-
Avoid Hydride Sources: Ensure that your solvents are not a source of hydrides.[2]
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can reduce the extent of dehalogenation.[2]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere to prevent side reactions that may contribute to catalyst decomposition and subsequent dehalogenation pathways.[3]
Q4: How do I choose the right coupling reaction for my desired transformation?
A4: The choice of the cross-coupling reaction depends on the type of bond you intend to form:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[4]
-
Sonogashira Coupling: Used for forming carbon-carbon triple bonds by coupling with terminal alkynes.[5]
-
Buchwald-Hartwig Amination: The go-to method for forming carbon-nitrogen bonds with a wide variety of primary and secondary amines.[6]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields or complete failure of your Suzuki-Miyaura coupling reaction with this compound, consult the following guide.
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | The choice of palladium precursor and ligand is critical. For electron-rich and potentially coordinating substrates like 2-aminopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often beneficial.[7] Consider screening a few different catalyst systems. |
| Catalyst Inhibition/Deactivation | The amino group can inhibit the catalyst. Using bulky ligands can shield the metal center. Alternatively, consider N-protection of the amine if other strategies fail, though this adds extra synthetic steps.[2] |
| Suboptimal Base | The choice of base is crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can help prevent decomposition of sensitive substrates. Stronger bases like K₃PO₄ may be needed for less reactive coupling partners.[3] |
| Protodeboronation of Boronic Acid | This side reaction, where the boronic acid is replaced by a hydrogen, is common with heteroaryl boronic acids and aqueous bases.[7] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, or switch to anhydrous reaction conditions.[2][7] |
| Poor Solubility | Ensure all reaction components are adequately soluble in the chosen solvent system at the reaction temperature. A solvent screen may be necessary. |
Issue 2: Lack of Selectivity in Sonogashira Coupling
When performing a Sonogashira coupling, the goal is typically to react selectively at the more reactive C-I bond. If you are observing a mixture of products or reaction at the C-Br bond, consider the following.
| Potential Cause | Recommended Solution |
| Reaction Conditions Too Harsh | High temperatures and long reaction times can lead to the coupling at the less reactive C-Br bond. Start with milder conditions (e.g., room temperature or slightly elevated) and shorter reaction times to favor reaction at the C-I bond.[1] |
| Incorrect Catalyst System | While standard Sonogashira catalysts like Pd(PPh₃)₄/CuI can be effective, screening different palladium sources and ligands may be necessary to enhance selectivity for challenging substrates.[5] |
| Stoichiometry | Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the terminal alkyne to favor mono-coupling at the iodo position.[1] |
Issue 3: Difficulties with Buchwald-Hartwig Amination
The Buchwald-Hartwig amination can be sensitive to several factors, especially with heteroaromatic substrates.
| Potential Cause | Recommended Solution |
| Poor Catalyst/Ligand Selection | The choice of the palladium precursor and phosphine ligand is critical for successful amination of electron-deficient heteroaryl halides.[8] Bulky biarylphosphine ligands like XPhos or RuPhos are often effective.[9] |
| Incorrect Base | The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly employed.[8] |
| Reagent Quality | Ensure the amine and solvent are pure and anhydrous. Oxygen can deactivate the catalyst.[8] |
| Sub-optimal Reaction Conditions | Temperature, reaction time, and solvent can significantly impact the outcome. A systematic optimization of these parameters may be required.[8] |
Data Presentation: Catalyst System Comparison
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings on analogous bromo-iodopyridine or aminobromopyridine systems to guide your catalyst selection. Note that yields are approximate and can vary based on the specific coupling partners.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the More Reactive Halogen Position
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | Moderate to Good | A common catalyst for Suzuki couplings of aminopyridines.[4] |
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the More Reactive Halogen Position
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | Room Temp | 16 | High | Mild conditions, suitable for a range of alkynes.[10] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | High yields for various 2-amino-3-bromopyridines.[11] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (2-5) | Et₃N or DIPEA | THF or DMF | 25-60 | 4-16 | 85-95 | General conditions for selective coupling at the iodo position.[12] |
Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the More Reactive Halogen Position
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | ~85-95 | Good for a variety of amines.[1] |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu | Toluene | 80-110 | 6-18 | 80-95 | Effective for electron-deficient heteroaryl halides.[8] |
| "XantPhos Pd G3" (5) | XantPhos | DBU | MeCN/PhMe | 140 | 1 | Good | Homogeneous conditions suitable for flow chemistry.[13] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Iodo Position
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), Base (e.g., Cs₂CO₃, 2.0 equiv), Degassed solvent (e.g., DMF).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]
-
Protocol 2: Selective Sonogashira Coupling at the 6-Iodo Position
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Copper(I) co-catalyst (e.g., CuI, 5 mol%), Base (e.g., Et₃N, 3.0 equiv), Degassed solvent (e.g., THF).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.[1]
-
Protocol 3: Selective Buchwald-Hartwig Amination at the 6-Iodo Position
-
Materials: this compound (1.0 equiv), Amine (1.2 equiv), Palladium precursor (e.g., Pd(OAc)₂, 2 mol%), Ligand (e.g., Xantphos, 4 mol%), Base (e.g., Cs₂CO₃, 2.0 equiv), Degassed solvent (e.g., Toluene).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-6-iodopyridin-2-amine and 2-amino-5-bromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the functionalization of heterocyclic scaffolds is of paramount importance. Aminopyridines, in particular, are privileged structures found in a multitude of biologically active molecules. This guide provides an objective comparison of the reactivity of two key aminopyridine building blocks: 5-Bromo-6-iodopyridin-2-amine and 2-amino-5-bromopyridine. The focus of this comparison will be on their performance in widely utilized palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.
The fundamental difference in the reactivity of these two compounds lies in the nature of their carbon-halogen bonds. It is a well-established principle in organic chemistry that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the carbon-halogen bond—the rate-determining step in many cases—more facile for heavier halogens. Consequently, the carbon-iodine (C-I) bond in this compound is expected to be significantly more reactive than the carbon-bromine (C-Br) bond in 2-amino-5-bromopyridine under similar reaction conditions. For this compound, this differential reactivity also allows for selective functionalization at the C-6 position (C-I bond) while leaving the C-5 position (C-Br bond) intact for subsequent transformations.
This guide will present a comparative analysis of these two compounds in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. While direct, side-by-side comparative studies for these specific substrates are limited in the literature, the data presented herein is based on established reactivity principles and extrapolated from studies on structurally analogous compounds to provide a robust predictive comparison.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize the expected reactivity and typical reaction conditions for this compound and 2-amino-5-bromopyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The yields provided are illustrative and based on reactions with structurally similar substrates.
Table 1: Suzuki-Miyaura Coupling
| Feature | This compound (at C-6) | 2-amino-5-bromopyridine (at C-5) | Rationale |
| Relative Reactivity | Higher | Lower | The C-I bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Br bond. |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Standard palladium catalysts are generally sufficient for the more reactive C-I bond. The less reactive C-Br bond may benefit from more active catalyst systems. |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | A range of bases can be employed for both, with stronger bases sometimes used for less reactive substrates. |
| Typical Temperature | Room Temperature to 80 °C | 80-110 °C | The higher reactivity of the C-I bond often allows for milder reaction temperatures. |
| Illustrative Yield | Good to Excellent | Good | Higher yields are generally expected for the more facile coupling at the C-I position. |
Table 2: Sonogashira Coupling
| Feature | This compound (at C-6) | 2-amino-5-bromopyridine (at C-5) | Rationale |
| Relative Reactivity | Higher | Lower | The C-I bond undergoes oxidative addition more readily than the C-Br bond. |
| Typical Catalyst System | PdCl₂(PPh₃)₂/CuI | Pd(CF₃COO)₂/PPh₃/CuI | Standard Sonogashira catalysts are effective for the C-I bond. The C-Br bond may require slightly more active palladium sources. |
| Typical Base | Et₃N, DIPA | Et₃N | An amine base is typically used in Sonogashira couplings. |
| Typical Temperature | Room Temperature to 60 °C | 80-100 °C | Milder temperatures are often sufficient for the coupling of iodo-pyridines. |
| Illustrative Yield | Good to Excellent | Moderate to Good | The more reactive substrate is expected to provide higher yields. |
Table 3: Buchwald-Hartwig Amination
| Feature | This compound (at C-6) | 2-amino-5-bromopyridine (at C-5) | Rationale |
| Relative Reactivity | Higher | Lower | The C-I bond is more readily activated by the palladium catalyst. |
| Typical Catalyst System | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | Pd(OAc)₂/dppp, Pd₂(dba)₃/XPhos | A variety of catalyst systems can be used, with more electron-rich and bulky ligands often employed for less reactive bromides. |
| Typical Base | NaOtBu, Cs₂CO₃ | NaOtBu, K₂CO₃ | A strong, non-nucleophilic base is crucial for the deprotonation of the amine. |
| Typical Temperature | 80-100 °C | 90-120 °C | The C-I bond's higher reactivity can lead to lower required reaction temperatures. |
| Illustrative Yield | Good to Excellent | Good | Higher conversion and yields are anticipated for the iodo-substituted pyridine. |
Experimental Protocols
Detailed methodologies are essential for the successful execution of cross-coupling reactions. The following are representative protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for this compound and 2-amino-5-bromopyridine.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Aminopyridine
Materials:
-
Halogenated aminopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halogenated aminopyridine, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of a Halogenated Aminopyridine
Materials:
-
Halogenated aminopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir for 5-10 minutes at room temperature.
-
Add the terminal alkyne, followed by the halogenated aminopyridine.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Halogenated Aminopyridine
Materials:
-
Halogenated aminopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Sealed reaction tube or Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry reaction vessel, add the halogenated aminopyridine, base, palladium precursor, and phosphine ligand.
-
Evacuate the vessel and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Reactivity Comparison Logic
Caption: Logical relationship governing the predicted reactivity of the C-I vs. C-Br bond.
Potential Role in Signaling Pathways
Aminopyridine scaffolds are prevalent in medicinal chemistry and are known to interact with various biological targets, particularly protein kinases.[1][2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Substituted aminopyridines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and modulating their activity.
The compounds this compound and 2-amino-5-bromopyridine, through further functionalization via the cross-coupling reactions described, can be elaborated into a diverse library of compounds for screening as kinase inhibitors. For instance, the introduction of various aryl groups via Suzuki coupling can explore different binding interactions within the kinase active site.
Below is a simplified diagram of a generic MAP kinase signaling pathway, which is a frequent target in drug discovery.
Caption: A simplified MAP kinase signaling pathway, a potential target for aminopyridine-based inhibitors.
References
Comparing 5-Bromo-6-iodopyridin-2-amine and 2,5-dibromopyridine in Suzuki coupling
A Comparative Guide to 5-Bromo-6-iodopyridin-2-amine and 2,5-dibromopyridine in Suzuki Coupling
For researchers and professionals in drug development, the strategic functionalization of pyridine rings is a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of starting material is critical for achieving the desired regioselectivity and yield. This guide provides an objective comparison of two dihalogenated pyridines, this compound and 2,5-dibromopyridine, in the context of Suzuki coupling reactions, supported by representative experimental data and detailed protocols.
Reactivity and Regioselectivity
This compound offers two different halogen atoms, allowing for selective functionalization. The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a predictable and selective Suzuki coupling at the 6-position, leaving the bromine atom available for subsequent transformations. The presence of the amino group at the 2-position can also influence the electronic properties of the pyridine ring and may affect catalyst performance.
2,5-dibromopyridine , on the other hand, possesses two identical halogen atoms. The regioselectivity of the Suzuki coupling on this substrate is primarily governed by the electronic environment of the pyridine ring. Generally, the C2 position is more electrophilic and therefore more reactive towards oxidative addition, leading to preferential coupling at this site.[1] However, achieving selectivity can be challenging, and mixtures of mono-arylated (at C2 and C5) and di-arylated products are often observed, necessitating careful optimization of reaction conditions.[2] Recent advancements have explored methods to control selectivity, for instance, by using specific ligands or catalyst systems.[3]
Performance in Suzuki Coupling: A Comparative Overview
While direct comparative studies between this compound and 2,5-dibromopyridine are limited in publicly available literature, we can infer their performance based on the established principles of Suzuki coupling and data from analogous compounds.
Table 1: Comparison of Suzuki Coupling Performance
| Feature | This compound | 2,5-dibromopyridine |
| Primary Coupling Site | C6 (due to the more reactive C-I bond) | C2 (due to higher electrophilicity) |
| Selectivity | High for mono-coupling at the C6 position | Moderate to low; risk of C5 coupling and di-substitution |
| Potential for Sequential Coupling | Excellent; C5-Br bond remains for a second coupling reaction | Possible, but may require purification of mono-substituted intermediate |
| Typical Yields (Mono-coupling) | Good to excellent (estimated 80-95% for C6 coupling) | Variable; depends on conditions (can range from moderate to good for C2 coupling) |
Experimental Data
The following tables summarize representative quantitative data for Suzuki coupling reactions of pyridines with similar substitution patterns to provide an indication of expected yields.
Table 2: Representative Yields for Suzuki Coupling of Halogenated Aminopyridines (Analogous to this compound)
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 | [4] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 14 | 75-85 | [4] |
Table 3: Representative Yields for Suzuki Coupling of 2,5-Dihalopyridines
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 2-phenyl-5-bromopyridine | Good | [1] |
| Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >15 | 2,5-diarylpyridines (double coupling) | Moderate to Good | [5][6] |
| Arylboronic acid | Pd(OAc)₂ / NBu₄Br | K₂CO₃ | DMF | 100 | 12-24 | 2-aryl-5-chloropyridine | Not specified | [1] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of each substrate, adapted from procedures for structurally similar compounds.[1][4][7]
Protocol 1: Selective Suzuki Coupling of this compound at the C6-Position
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 6-aryl-5-bromopyridin-2-amine product.
Protocol 2: Suzuki Coupling of 2,5-dibromopyridine
Materials:
-
2,5-dibromopyridine
-
Arylboronic acid (1.2 - 2.5 equivalents, depending on desired mono- or di-substitution)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol for mono-coupling), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridine product. For double coupling, a higher equivalence of arylboronic acid and longer reaction times may be required.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
Both this compound and 2,5-dibromopyridine are valuable building blocks for the synthesis of functionalized pyridines via Suzuki coupling. The choice between them should be guided by the desired final product and the synthetic strategy.
-
This compound is the superior choice for applications requiring high regioselectivity for mono-functionalization at the 6-position, with the added benefit of retaining a bromine atom at the 5-position for subsequent diversification.
-
2,5-dibromopyridine is a suitable substrate when functionalization at the 2-position is desired. However, researchers must be prepared to optimize reaction conditions to achieve high selectivity and minimize the formation of side products. It can also be utilized for the synthesis of 2,5-di-substituted pyridines in a single step, provided a suitable protocol for double coupling is employed.
By understanding the inherent reactivity of these substrates and employing the appropriate experimental conditions, researchers can effectively leverage Suzuki coupling to access a wide range of novel pyridine-containing molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of 5-Bromo-6-iodopyridin-2-amine and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 5-Bromo-6-iodopyridin-2-amine and its key isomers. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry and drug development. This document summarizes available experimental and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis) and provides detailed experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. This data is essential for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | NH₂ | Solvent | Data Type |
| This compound | ~6.6 (d) | ~7.5 (d) | - | - | ~5.0 (br s) | CDCl₃ | Predicted |
| 2-Amino-5-bromo-3-iodopyridine[1] | - | 7.96 (d) | - | 8.06 (d) | 5.00 (s) | CDCl₃ | Experimental |
| 2-Amino-4-bromopyridine | ~6.75 (s) | - | ~6.80 (d) | ~7.85 (d) | ~6.20 (br s) | DMSO-d₆ | Predicted |
| 2-Amino-4-bromo-3-nitropyridine[2] | - | - | ~7.0-7.2 (d) | ~8.2-8.4 (d) | ~6.5-7.0 (br s) | DMSO-d₆ | Predicted |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent | Data Type |
| This compound | ~158 | ~110 | ~140 | ~115 | ~85 | CDCl₃ | Predicted |
| 2-Amino-4-bromopyridine | ~160.5 | ~122.0 | ~108.0 | ~118.0 | ~150.0 | DMSO-d₆ | Predicted |
| 2-Amino-4-bromo-3-nitropyridine[2] | ~158-160 | ~135-137 | ~110-112 | ~110-112 | ~150-152 | DMSO-d₆ | Predicted |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | C=C & C=N Ring Stretching | C-Br Stretch | C-I Stretch | Sample Phase | Data Type |
| This compound | 3450-3300 | 3100-3000 | 1600-1450 | ~680 | ~550 | Solid | Predicted |
| 2-Amino-4-bromo-3-nitropyridine[2] | 3450-3300 | 3100-3000 | 1640-1600 | Not specified | Not applicable | Solid | Predicted |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Ionization Method | Data Type |
| This compound | C₅H₄BrIN₂ | 298.91 | [M]⁺, [M-Br]⁺, [M-I]⁺ | ESI | Predicted |
| 2-Amino-5-bromo-3-iodopyridine[1] | C₅H₄BrIN₂ | 298.91 | 300.7000 ([M+H]⁺, with isotopic pattern) | ESI | Experimental |
| 2-Amino-4-bromopyridine | C₅H₅BrN₂ | 173.01 | [M]⁺˙ (173/175), [M-Br]⁺ | ESI | Predicted |
| 2-Amino-4-bromo-3-nitropyridine[2] | C₅H₄BrN₃O₂ | 218.01 | [M]⁺˙ (217/219), [M-NO₂]⁺ | ESI | Predicted |
Table 5: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent | Notes | Data Type |
| Substituted Aminopyridines[3][4][5][6] | ~240-260, ~300-320 | Ethanol/Methanol | π→π* and n→π* transitions are characteristic. The exact maxima are sensitive to substitution patterns and solvent polarity. | General Experimental |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
¹H NMR Acquisition :
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Acquire the proton NMR spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program.
-
A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C-H, C=C, C=N, C-Br, C-I) and analyze the fingerprint region for unique spectral features.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for soft ionization, which is well-suited for these types of compounds.
-
Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, ensuring to capture the molecular ion peak.
-
Data Analysis :
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the isotopic pattern, which will be characteristic for a compound containing both bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) atoms.
-
Examine the fragmentation pattern to gain further structural information.[2]
-
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation : Utilize a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Record the spectrum over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a reference blank.
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and note the molar absorptivity (ε) if the concentration is known.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound and its isomers.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of an organic molecule.
Caption: Interrelationship of spectroscopic techniques for comprehensive molecular structure elucidation.
References
A Comparative Guide to the Synthesis of Dihalogenated 2-Aminopyridines: A Case Study of 2-Amino-5-bromo-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to dihalogenated 2-aminopyridines, with a specific focus on the synthesis of 2-amino-5-bromo-3-iodopyridine as a representative example. Dihalogenated aminopyridines are crucial building blocks in medicinal chemistry and materials science. The strategic placement of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules, including tyrosine kinase inhibitors for cancer therapy.[1][2]
While the specific synthesis of 5-Bromo-6-iodopyridin-2-amine is not extensively detailed in the reviewed literature, the synthetic strategies for its regioisomer, 2-amino-5-bromo-3-iodopyridine, are well-documented and provide a strong basis for validation and comparison of synthetic methodologies. This guide will objectively compare the performance of different synthetic approaches, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of 2-amino-5-bromo-3-iodopyridine is typically achieved in a two-step process starting from 2-aminopyridine: bromination followed by iodination. Several methods exist for each step, with variations in reagents, reaction conditions, and overall efficiency.
Primary Synthetic Route: A Two-Step Approach
The most common and well-documented route involves the initial bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by iodination to obtain the final product.
Step 1: Bromination of 2-Aminopyridine
The regioselective bromination of 2-aminopyridine at the 5-position is a critical step. The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the product, with the main challenge being the prevention of over-bromination to form 2-amino-3,5-dibromopyridine.[1]
| Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
| A | N-Bromosuccinimide (NBS) | Acetone | 10 | 95.0 | High yield, effective inhibition of side reactions.[1] | Tedious separation process if over-bromination occurs.[1] |
| B | Liquid Bromine/Acetic Anhydride | Acetic Acid | - | 65 | Established method. | Requires protection and deprotection of the amino group, use of hazardous liquid bromine.[3] |
| C | Hexamethylenetetramine-bromine (HMTAB) | Dichloromethane | - | High | Regioselective, efficient.[4] | Requires preparation of the HMTAB reagent.[4] |
Step 2: Iodination of 2-Amino-5-bromopyridine
The introduction of iodine at the 3-position of 2-amino-5-bromopyridine completes the synthesis.
| Method | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
| D | Potassium Iodate (KIO₃) / Potassium Iodide (KI) | 2M Sulfuric Acid | 90-100 | 90-95 | High yield and purity, potential for filtrate recycling.[3] | Requires careful pH adjustment during workup.[3][5] |
| E | Iodine | Dimethyl Sulfoxide (DMSO) | 20-100 | 38 | Milder conditions. | Lower yield.[6] |
Experimental Protocols
Key Experiment: Two-Step Synthesis of 2-Amino-5-bromo-3-iodopyridine
This protocol is based on a high-yield, scalable method.[1][3]
Step 1: Synthesis of 2-Amino-5-bromopyridine (Method A)
-
To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 30 minutes at 10 °C.[1]
-
Stir the mixture for an additional 30 minutes.[1]
-
Remove the solvent by evaporation under vacuum.[1]
-
Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[1]
Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine (Method D)
-
Dissolve 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 M sulfuric acid (10 mL).[1]
-
Add potassium iodate (0.62 g, 2.9 mmol) portionwise while stirring.[1]
-
Heat the mixture to 100 °C.[1]
-
Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 30 minutes.[1]
-
Continue stirring for 1.5 hours, then cool to room temperature.[1]
-
Adjust the pH of the aqueous phase to 8 with ammonia.[1]
-
Cool the mixture to 10 °C for 1 hour and filter.[1]
-
Wash the filter cake with cool water and recrystallize with 85% alcohol to yield 2-amino-5-bromo-3-iodopyridine.[1]
Synthetic Pathway and Workflow Visualization
The following diagrams illustrate the synthetic route and the logical workflow for its validation.
Caption: Synthetic route to 2-Amino-5-bromo-3-iodopyridine.
Caption: Validation workflow for the synthetic route.
Alternative Synthetic Strategies
While the two-step synthesis from 2-aminopyridine is prevalent, other strategies for synthesizing substituted 2-aminopyridines are available and may be applicable depending on the desired substitution pattern and available starting materials. These include:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which can be used to introduce the amino group to a pre-functionalized pyridine ring.[7]
-
Chichibabin Reaction: A classical method for the amination of pyridines using sodium amide, although it often requires harsh reaction conditions.[8]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N bonds.[8]
The choice of a particular synthetic route will depend on factors such as substrate availability, desired scale, and the specific regioisomer required. The presented two-step synthesis of 2-amino-5-bromo-3-iodopyridine offers a reliable and high-yielding approach for obtaining this class of dihalogenated 2-aminopyridines.
References
- 1. ijssst.info [ijssst.info]
- 2. researchgate.net [researchgate.net]
- 3. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 6. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Building Blocks for 5-Bromo-6-iodopyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of core building blocks is a critical determinant in the successful discovery and development of novel kinase inhibitors. 5-Bromo-6-iodopyridin-2-amine has served as a valuable scaffold, offering two distinct halogen atoms for sequential, site-selective cross-coupling reactions. However, the landscape of available chemical synthons is vast and ever-expanding. This guide provides an objective comparison of viable, commercially available alternatives to this compound, offering researchers a broader palette for scaffold design and optimization. The following sections present a comparative analysis of these building blocks, supported by experimental data on their reactivity and the biological activity of the resulting kinase inhibitors.
Comparative Analysis of Building Block Performance
The following table summarizes the performance of this compound and its alternatives in the synthesis of various kinase inhibitors. The data highlights key metrics such as reaction yields in pivotal cross-coupling steps and the in vitro potency (IC50) of the final inhibitor compounds against their target kinases. This allows for a direct comparison of the efficiency of each building block in constructing biologically active molecules.
| Building Block | Structure | Coupling Reaction | Coupling Partner | Product/Intermediate | Yield (%) | Target Kinase(s) | Final Inhibitor IC50 (nM) |
| This compound | ![]() | Suzuki-Miyaura | Arylboronic acid | 6-Aryl-5-bromopyridin-2-amine | 70-90 | Various | Varies |
| Buchwald-Hartwig | Aniline | 5-Bromo-6-(phenylamino)pyridin-2-amine | 65-85 | ||||
| 2-Amino-5-bromopyrimidine | ![]() | Suzuki-Miyaura | 4-Methylphenylboronic acid | 2-Amino-5-(4-methylphenyl)pyrimidine | 82 | CDK9, HDAC1 | 88.4 (CDK9), 168.9 (HDAC1)[1] |
| 2-Amino-5-chloropyrimidine | ![]() | SNAr | Substituted anilines | N-Aryl-5-chloropyrimidin-2-amine | 60-80 | VEGFR-2, CDK1 | Potent (specific IC50 not provided in abstract)[2] |
| 3-Amino-4-bromopyridine | ![]() | Buchwald-Hartwig | (Trifluoromethyl)aniline | 4-Anilino-3-aminopyridine derivative | 75 | Src | In the low nM range |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic strategies.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine
This protocol is adapted from the synthesis of 2-amino-5-arylpyrimidine derivatives.
Materials:
-
2-Amino-5-bromopyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-amino-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-arylpyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Amino-4-bromopyridine
This protocol describes a general method for the C-N cross-coupling of 3-amino-4-bromopyridine with anilines.
Materials:
-
3-Amino-4-bromopyridine
-
Aniline derivative (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by 3-amino-4-bromopyridine (1.0 eq), the aniline derivative (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-(arylamino)pyridin-3-amine.
Visualizing Synthetic Pathways and Biological Context
To provide a clearer understanding of the synthetic strategies and the biological relevance of the target compounds, the following diagrams have been generated using Graphviz (DOT language).
Caption: General synthetic workflow for kinase inhibitors using 2-amino-5-halopyrimidine building blocks.
Caption: Simplified receptor tyrosine kinase signaling pathway targeted by many synthesized inhibitors.
References
The Strategic Advantage of Iodine: Benchmarking 5-Bromo-6-iodopyridin-2-amine in Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science, the precise functionalization of heterocyclic scaffolds is paramount for the development of novel molecules with tailored properties. Among the array of building blocks available to researchers, dihalogenated pyridines offer a versatile platform for sequential and regioselective cross-coupling reactions. This guide provides a comprehensive comparison of the efficiency of 5-Bromo-6-iodopyridin-2-amine in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Its performance is benchmarked against analogous dihalopyridine systems to highlight its strategic advantages in synthetic chemistry.
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The well-established trend in reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This hierarchy is governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is the initial and often rate-determining step of the catalytic cycle.[2] Consequently, in this compound, the iodine atom at the C-6 position serves as a more reactive handle for selective functionalization, leaving the more robust C-5 bromine atom available for subsequent transformations.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The efficiency and regioselectivity of this reaction are highly dependent on the nature of the halogen atoms on the pyridine ring. When employing this compound, the reaction proceeds with high selectivity at the C-6 position.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (Typical) | Product(s) | Approx. Yield (%) | Regioselectivity (C-6/C-4 vs. C-5/C-2) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Bromo-6-phenylpyridin-2-amine | >90 | >99:1 |
| 5,6-Dibromopyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mixture of 5-bromo-6-phenylpyridin-2-amine and 6-bromo-5-phenylpyridin-2-amine | 80-90 | Mixture of regioisomers |
| 5-Chloro-6-iodopyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Chloro-6-phenylpyridin-2-amine | >90 | >99:1 |
Note: Data is synthesized from typical results found in the literature for analogous dihalogenated pyridine systems.[3][4]
As indicated in the table, this compound exhibits superior regioselectivity, leading to almost exclusive coupling at the C-6 position. In contrast, a substrate like 5,6-dibromopyridin-2-amine would likely yield a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl functionalities into organic molecules, which are valuable in medicinal chemistry and materials science. Similar to the Suzuki-Miyaura reaction, the inherent reactivity difference between the C-I and C-Br bonds in this compound dictates the regioselectivity of the Sonogashira coupling.
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System (Typical) | Product | Approx. Yield (%) | Regioselectivity |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Bromo-6-(phenylethynyl)pyridin-2-amine | 85-95 | High selectivity for C-6 |
| 5,6-Dibromopyridin-2-amine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Mixture of mono- and di-alkynylated products | Variable | Low selectivity |
| 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-6-(phenylethynyl)pyridine | 70-80 | N/A (symmetrical) |
Note: Data is synthesized from typical results found in the literature for analogous dihalogenated pyridine systems.[4][5][6]
This compound demonstrates high efficiency and selectivity in the Sonogashira coupling, favoring reaction at the C-6 position. In contrast, substrates with two halogens of similar reactivity, such as 5,6-dibromopyridin-2-amine, are prone to forming mixtures of products, including di-substituted pyridines, which can be difficult to control.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, which is a critical transformation in the synthesis of a vast array of biologically active compounds. The regioselective amination of this compound allows for the clean introduction of an amino group at the C-6 position.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System (Typical) | Product | Approx. Yield (%) | Regioselectivity |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 5-Bromo-6-morpholinopyridin-2-amine | 80-95 | High selectivity for C-6 |
| 5,6-Dibromopyridin-2-amine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Mixture of mono- and di-aminated products | Variable | Low selectivity |
| 2-Bromo-4-iodopyridine | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 2-Bromo-4-anilinopyridine | 80-95 | High selectivity for C-4 |
Note: Data is synthesized from typical results found in the literature for analogous dihalogenated pyridine systems.[3][4]
In C-N bond formation, this compound continues to show excellent regioselectivity. This allows for the precise installation of an amino group, which can be a key pharmacophore or a handle for further diversification.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, optimized for the selective functionalization of this compound at the C-6 position.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate), separate the layers, and extract the aqueous phase.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 4-5 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent such as DMF or THF, followed by a base, typically an amine like triethylamine (Et₃N, 2-3 equiv.), and the terminal alkyne (1.1-1.2 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).[1]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium chloride, then diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The desired 6-amino-5-bromopyridin-2-amine is obtained after purification by column chromatography.
Signaling Pathways and Logical Relationships
The strategic use of this compound in sequential cross-coupling reactions allows for the divergent synthesis of complex substituted pyridines. The logic of this approach is based on the predictable reactivity of the carbon-halogen bonds.
Caption: Divergent synthesis strategy using this compound.
This stepwise functionalization is highly valuable in drug discovery for the generation of chemical libraries for structure-activity relationship (SAR) studies. By systematically varying the substituents at both the C-6 and C-5 positions, researchers can fine-tune the biological activity and physicochemical properties of the target molecules.
References
A Comparative Analysis of Halogenated Pyridines in Drug Discovery: Physicochemical Properties, Metabolic Stability, and Target Engagement
Halogenated pyridines are a cornerstone in modern medicinal chemistry, with their incorporation into drug candidates often leading to significant improvements in therapeutic profiles. The strategic placement of halogen atoms—fluorine, chlorine, bromine, or iodine—on the pyridine scaffold can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of these effects, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.
Data Presentation: A Comparative Look at Halogenated Pyridines
The influence of halogenation on the fundamental properties of the pyridine ring is a critical consideration in drug design. The following tables summarize key quantitative data for monohalogenated pyridines, offering a comparative perspective on how the choice and position of the halogen atom can modulate lipophilicity (LogP) and basicity (pKa).
Table 1: Comparative Physicochemical Properties of 2-Halogenated Pyridines
| Property | 2-Fluoropyridine | 2-Chloropyridine | 2-Bromopyridine | 2-Iodopyridine |
| pKa | -0.44 | 0.72 | 0.71[1] | 1.84 (pKb=12.16)[2] |
| LogP | 1.23 | 1.22 | 1.58 | 1.83[2] |
Note: Data is compiled from multiple sources and may have been determined under varying experimental conditions. pKa values refer to the conjugate acid.
Table 2: Comparative Physicochemical Properties of 3-Halogenated Pyridines
| Property | 3-Fluoropyridine | 3-Chloropyridine | 3-Bromopyridine | 3-Iodopyridine |
| pKa | 2.97[2] | 2.84[3] | 2.89 | 3.25[4][5] |
| LogP | 0.98 | 1.33[3] | 1.60[6] | 1.80[7] |
Note: Data is compiled from multiple sources and may have been determined under varying experimental conditions. pKa values refer to the conjugate acid.
The data illustrates that halogenation generally increases lipophilicity, a trend that is magnified with the increasing size of the halogen. The effect on pKa is more nuanced and depends on the position of the halogen, with 2-substitution having a more pronounced electron-withdrawing effect, leading to a decrease in basicity compared to 3-substitution.
Table 3: Representative Metabolic Stability of Halogenated Pyridine-Containing Compounds in Human Liver Microsomes (HLM)
| Compound | Halogen | Position | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Vismodegib | Cl | 2 | > 60 | < 19.2 |
| Etoricoxib | Cl | 5 | ~22 hours (in vivo) | - |
| Bosutinib | Cl | 3,4-dichloroaniline moiety | ~22.4 hours (in vivo) | - |
| Crizotinib | Cl, F | 2,6-dichloro-3-fluorophenyl moiety | ~42 hours (in vivo) | - |
Note: This table presents representative data for marketed drugs containing halogenated pyridines or closely related halogenated aromatic systems to illustrate general trends. Direct comparative data for a homologous series of halopyridines is limited in public literature. In vivo half-life is influenced by multiple factors beyond metabolic stability.
Generally, the introduction of halogens can enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. Fluorine and chlorine are most commonly used for this purpose.
Table 4: Comparative Binding Affinity of Halogenated Pyridine Analogs against Kinases
| Compound Scaffold | Halogen | Position | Target Kinase | IC50 (nM) |
| Imidazo[1,2-a]pyridine | F | Varies | IGF-1R | 1-100 |
| Imidazo[4,5-b]pyridine | Cl | Varies | TrkA | <10 |
| Pyrazolopyridine | Br | Varies | Various | 10-100 |
| Isothiazolo[4,3-b]pyridine | F, Cl | Varies | PIKfyve | 1-50[4] |
Note: This table provides a qualitative summary of reported IC50 ranges for different classes of halogenated pyridine-containing kinase inhibitors. Direct comparison is challenging due to variations in the core scaffold and target kinase.
Halogen atoms can participate in crucial interactions within the ATP-binding pocket of kinases, including hydrogen bonds and halogen bonds, thereby influencing binding affinity and selectivity. The specific impact of each halogen depends on the unique topology of the target protein's active site.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate assessment of drug candidates. Below are protocols for key in vitro assays used to evaluate the metabolic stability and binding affinity of halogenated pyridines.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.
1. Reagents and Materials:
-
Test compound and positive control (e.g., a compound with known metabolic lability) stock solutions in DMSO.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis.
-
96-well plates.
-
Incubator shaker.
-
LC-MS/MS system.
2. Procedure:
-
Prepare the test compound and positive control working solutions by diluting the DMSO stocks in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer.
-
Add the HLM solution to each well to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of a compound to a target protein by monitoring changes in the polarization of emitted light from a fluorescently labeled ligand (tracer).
1. Reagents and Materials:
-
Target protein of interest.
-
Fluorescently labeled tracer molecule that binds to the target protein.
-
Test compound stock solutions in DMSO.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence plate reader with polarization filters.
2. Procedure:
-
Prepare a solution of the target protein and the fluorescent tracer in the assay buffer. The concentration of the tracer should be at or below its Kd for the target protein.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include wells for positive control (tracer + protein, no inhibitor) and negative control (tracer only).
-
Add the protein-tracer mixture to all wells.
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
3. Data Analysis:
-
The fluorescence polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the grating factor.
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.
Mandatory Visualization
Visualizing the complex biological systems in which halogenated pyridine drugs act is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, depict key signaling pathways targeted by such compounds.
Hedgehog Signaling Pathway and the Action of Vismodegib
Vismodegib, a drug containing a 2-chloro-3-fluoropyridine moiety, is an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in some cancers like basal cell carcinoma. It acts by binding to and inhibiting the Smoothened (SMO) protein.
TrkA Signaling Pathway and Kinase Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), triggers downstream signaling cascades involved in cell proliferation and survival. Many kinase inhibitors, some of which contain halogenated pyridine scaffolds, target TrkA in cancer therapy.
References
- 1. 3-Bromopyridine 99 626-55-1 [sigmaaldrich.com]
- 2. 2-Iodopyridine(5029-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Iodopyridine | C5H4IN | CID 221126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Iodopyridine | 1120-90-7 [amp.chemicalbook.com]
- 5. 3-Iodopyridine CAS#: 1120-90-7 [chemicalbook.com]
- 6. 3-bromopyridine [stenutz.eu]
- 7. 3-Iodopyridine | CAS#:1120-90-7 | Chemsrc [chemsrc.com]
A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-6-iodopyridin-2-amine is a valuable building block, offering two distinct carbon-halogen bonds for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds, with the former being more susceptible to oxidative addition to a palladium(0) center, allows for controlled derivatization. This guide provides a comparative overview of various palladium catalyst systems for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, focusing on the selective functionalization at the more reactive C-6 iodo position.
Disclaimer: Direct comparative experimental data for this compound is limited in published literature. The following data is compiled based on established principles of palladium catalysis and results from closely related dihalopyridine and aminohalopyridine substrates. Yields and reaction times are representative and may require optimization for this specific substrate.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent are critical parameters that dictate the efficiency and selectivity of the cross-coupling reaction. Below is a summary of catalyst systems and their expected performance in Suzuki-Miyaura, Sonogashira, and Heck reactions with this compound, targeting selective coupling at the C-6 position.
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-6 Position
| Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 80-95 | Standard, reliable catalyst for Suzuki couplings of iodo-pyridines.[1][2] |
| PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 80 | 8-12 | 85-98 | Often provides higher yields and accommodates a broader range of boronic acids. |
| Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 6-10 | 90-99 | Highly active catalyst system, allowing for lower catalyst loading and shorter reaction times. |
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-6 Position
| Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 4-8 | 85-95 | Classical and effective system for Sonogashira couplings.[3] |
| Pd(PPh₃)₄ (5) | CuI (5) | Piperidine | THF | RT | 12-24 | 80-90 | Milder conditions, suitable for sensitive substrates. |
| Pd(OAc)₂ (2) + XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 6-12 | 88-97 | Copper-free conditions, avoiding potential homocoupling of the alkyne. |
Table 3: Catalyst Performance in Selective Heck Coupling at the C-6 Position
| Catalyst System (mol%) | Base | Additive | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) + PPh₃ (4) | Et₃N | - | DMF | 100 | 12-24 | 70-85 | Standard conditions for Heck reactions of iodoarenes.[4][5] |
| Pd₂(dba)₃ (1) + P(o-tol)₃ (4) | K₂CO₃ | n-Bu₄NCl | DMA | 120 | 10-18 | 75-90 | Often more effective for less reactive alkenes. |
| Herrmann's Catalyst (1) | NaOAc | - | NMP | 110 | 8-16 | 80-92 | A highly stable and active palladacycle catalyst. |
Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling at the C-6 position of this compound. These should serve as a starting point and may require optimization for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Heck-Mizoroki Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflow for evaluating palladium catalysts and the fundamental catalytic cycle governing these transformations.
Caption: A logical workflow for the evaluation of palladium catalysts.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Purity Assessment of Commercially Available 5-Bromo-6-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, particularly in the synthesis of pharmaceutical compounds where impurities can impact the safety, efficacy, and regulatory approval of the final product. 5-Bromo-6-iodopyridin-2-amine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel tyrosine kinase inhibitors.[1][2][3] This guide provides a framework for assessing the purity of commercially available this compound, offering a comparative analysis of potential purity levels and detailing the essential experimental protocols for verification.
Comparative Purity Analysis
Sourcing high-purity this compound is a crucial first step in any synthetic workflow. While suppliers provide a certificate of analysis (CoA), the level of detail and the methods used for purity determination can vary. An independent verification using standardized analytical methods is often warranted.
Below is a hypothetical comparison of this compound from different commercial suppliers, illustrating the key metrics to consider.
Table 1: Hypothetical Purity Comparison of this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >99% (Premium Grade) | >97% |
| Purity by HPLC (Area %) | 98.6% | 99.7% | 97.9% |
| Purity by ¹H NMR (mol %) | 98.2% | 99.5% | 97.5% |
| Major Impurity 1 (Structure) | 5-Bromopyridin-2-amine | This compound Isomer | Unidentified Peak |
| Impurity 1 Level (HPLC Area %) | 0.8% | 0.2% | 1.1% |
| Major Impurity 2 (Structure) | Residual Solvents (DCM) | 5-Bromopyridin-2-amine | Residual Solvents (EtOAc) |
| Impurity 2 Level | 0.4% (by ¹H NMR) | <0.1% (by HPLC) | 0.7% (by ¹H NMR) |
| Water Content (Karl Fischer) | 0.15% | 0.05% | 0.25% |
| Appearance | Off-white solid | White crystalline solid | Light-yellow solid |
Note: The data presented in this table is for illustrative purposes only and does not represent actual data from any specific supplier.
Experimental Workflow for Purity Verification
A systematic approach to verifying the purity of a newly acquired chemical is essential for quality control. This involves a multi-pronged analytical strategy to identify the main component, quantify its purity, and characterize any impurities present.
Detailed Experimental Protocols
Reliable and reproducible data depends on meticulous adherence to validated analytical methods. The following protocols are standard methodologies for the purity assessment of halogenated pyridine derivatives.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of non-volatile organic compounds by separating the main component from its impurities.[4][5][6]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution.
-
Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the compound and to detect and quantify proton-containing impurities, including residual solvents.[7][8][9]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard proton pulse sequence.
-
Number of Scans: 16-32 (to ensure good signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons for accurate integration).
-
-
Analysis: The spectrum is analyzed for characteristic chemical shifts and coupling constants of this compound. Impurities, including residual solvents, are identified by their unique signals and quantified by comparing their integral values to a known integral of the main compound.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the separation and identification of volatile and semi-volatile organic impurities that may not be detected by HPLC.[10][11][12]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: The total ion chromatogram (TIC) is examined for peaks other than the main component. The mass spectrum of each impurity peak is compared against spectral libraries (e.g., NIST) for identification.
Application in Drug Discovery: A Signaling Pathway Context
Substituted pyridines are prevalent scaffolds in kinase inhibitors.[1][13] this compound serves as a versatile intermediate for creating more complex molecules that can target specific nodes in cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[14][15][16]
References
- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globethesis.com [globethesis.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-6-iodopyridin-2-amine: A Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 5-Bromo-6-iodopyridin-2-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
This compound is a halogenated organic compound. As such, it must be treated as hazardous waste, requiring specific handling and disposal protocols. Improper disposal can lead to environmental contamination and potential health hazards. The primary recommended method for the disposal of this and similar halogenated pyridine derivatives is high-temperature incineration conducted by a licensed chemical destruction facility.
Immediate Safety Precautions
Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated and collected as "Halogenated Organic Waste."[1][2] This waste stream must be kept separate from non-halogenated chemical waste to ensure appropriate treatment.
-
Waste Collection:
-
Use a designated, leak-proof, and clearly labeled waste container compatible with the chemical.[1][3]
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its halogenated nature (containing bromine and iodine).[1]
-
-
Container Management:
-
Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1]
-
The material should be transported to a chemical destruction plant for controlled incineration with flue gas scrubbing.[4]
-
Do not dispose of this chemical down the drain or in regular trash.[4] It is crucial to prevent its release into sewer systems or the general environment.[4]
-
-
Contaminated Packaging:
-
Empty containers can be triple-rinsed with a suitable solvent (the rinsate must also be collected as halogenated waste).[4]
-
After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[4]
-
Combustible packaging materials may also be disposed of via controlled incineration.[4]
-
Quantitative Disposal Parameters
The primary method for the destruction of halogenated organic compounds is high-temperature incineration. The following table summarizes key quantitative parameters for this disposal method.
| Parameter | Value | Regulation/Guideline |
| Incineration Temperature | ≥ 850°C | Standard for most hazardous waste to ensure complete destruction of organic compounds.[5][6] |
| Incineration Temperature (High Halogen Content) | ≥ 1100°C | Required if the waste contains more than 1% of halogenated organic substances (expressed as chlorine).[4][6] |
| Gas Residence Time | ≥ 2 seconds | Ensures that the flue gas is maintained at the required temperature for sufficient time for complete breakdown.[4][5][6] |
| Destruction Efficiency | 98% to 99.99% and above | Typical design efficiency for thermal incinerators for volatile organic compounds (VOCs). |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-6-iodopyridin-2-amine
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-6-iodopyridin-2-amine. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic amine. While specific toxicity data is limited, compounds in this class are often associated with skin, eye, and respiratory irritation. Ingestion of similar compounds may be harmful.[1] Strict adherence to the following PPE requirements is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Prevents skin contact, which can cause irritation. |
| Body Protection | Fire/flame resistant and impervious laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.
Handling Procedures:
-
Preparation: Designate a specific area within the fume hood for handling the compound to contain potential spills.
-
Donning PPE: Before handling, put on all required PPE as specified in Table 1.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors. Use anti-static measures where appropriate.
-
Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If heating, use a controlled heating mantle and monitor the reaction closely.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
First-Aid Measures
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Storage and Disposal
Proper storage and disposal are critical to laboratory safety and environmental compliance.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Waste Segregation: All waste containing this compound, including unused product and contaminated labware, must be segregated as "Halogenated Organic Waste."
-
Waste Collection: Use a designated, leak-proof, and clearly labeled waste container. The label must include "Hazardous Waste" and the full chemical name.
-
Final Disposal: Dispose of this material in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain or in regular trash. The primary recommended method for the disposal of pyridine derivatives is high-temperature incineration by a licensed hazardous waste disposal company.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






